Sodium pyridine-3-sulfinate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyridine-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNFNZJAATRIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Sodium Pyridine-3-Sulfinate in Late-Stage Functionalization
Executive Summary
Sodium pyridine-3-sulfinate (CAS: 123151-15-5) has emerged as a cornerstone reagent in modern medicinal chemistry, specifically within the domain of Late-Stage Functionalization (LSF) . Unlike traditional cross-coupling methods (Suzuki-Miyaura, Stille) that require pre-functionalized handles (halides, boronates), this sulfinate salt serves as a shelf-stable, innate radical precursor. It allows for the direct installation of a pyridine-3-yl moiety onto complex heteroaromatic scaffolds via Minisci-type radical substitution.
This guide details the physicochemical profile, mechanistic pathways, and validated experimental protocols for deploying this compound to modulate physicochemical properties (LogD, solubility) in drug candidates.
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound is a white, crystalline solid.[1] While relatively stable in air compared to organometallic equivalents (e.g., pyridyl zinc reagents), it is hygroscopic and exhibits distinct solubility characteristics critical for reaction success.
Datasheet: Physicochemical Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 123151-15-5 |
| Formula | |
| Molecular Weight | 165.14 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 283–287 °C (Decomposition) |
| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in DCM, THF |
| Storage | Hygroscopic; Store under inert atmosphere at 2–8 °C |
| Acidity (pKa) | ~1.77 (Conjugate acid predicted) |
Application Scientist Note: The solubility profile is the defining constraint. The reagent requires a polar medium (Water/DMSO) to dissolve, but the radical acceptor (drug scaffold) is often lipophilic. This necessitates the use of biphasic systems or high-dielectric organic cosolvents.
Part 2: Mechanistic Principles
The utility of this compound lies in its ability to function as a "masked" radical. Under oxidative conditions, it undergoes a desulfinative fragmentation sequence.
The Radical Cascade
-
Oxidation: A single-electron transfer (SET) oxidant (typically tert-butyl hydroperoxide, TBHP) oxidizes the sulfinate anion to a sulfonyl radical.
-
Desulfinylation: The sulfonyl radical is unstable and extrudes sulfur dioxide (
), generating the high-energy pyridyl radical . -
Addition: The electrophilic pyridyl radical attacks the most electron-rich position of a protonated heteroaromatic substrate (Minisci reaction).
Diagram 1: Desulfinative Radical Pathway
This diagram illustrates the transformation of the sulfinate salt into the active pyridyl radical and its subsequent attack on a heterocycle.
Caption: Mechanism of radical generation: Oxidation of the sulfinate triggers
Part 3: Applications in Medicinal Chemistry[6]
Solubility Modulation
The pyridine ring is a classic bioisostere for phenyl rings. Replacing a phenyl group with a pyridine (via this reagent) often lowers LogP (lipophilicity) and increases aqueous solubility due to the basic nitrogen's ability to hydrogen bond or protonate at physiological pH.
Metabolic Blocking
The C-3 position of pyridine is electronically distinct. Installing a pyridine ring can block metabolic soft spots (e.g., blocking oxidation sites on an electron-rich ring) or introduce a handle for further diversification.
"Diversinate" Chemistry
This reagent is part of a class often termed "Diversinates" (popularized by the Baran Lab). It allows researchers to take a lead compound (e.g., a kinase inhibitor) and rapidly synthesize analogs with a pyridine appendage in a single step, without de novo synthesis.
Part 4: Experimental Protocols
Trustworthiness Check: The following protocol is adapted from the Baran Lab's seminal work on innate C-H functionalization. It uses a biphasic system to manage the solubility conflict between the salt and the organic substrate.
Protocol: Direct C-H Pyridylation of Heteroarenes
Materials:
-
Substrate (Heteroarene, 1.0 equiv)
-
This compound (3.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv) — Crucial for protonating the substrate to increase electrophilicity.
-
tert-Butyl hydroperoxide (TBHP), 70% in water (3.0–5.0 equiv)
-
Solvent: DMSO/Water (1:1 to 4:1 ratio depending on substrate solubility)
Step-by-Step Methodology:
-
Setup: In a standard vial equipped with a stir bar, dissolve the Substrate (0.2 mmol) in DMSO (1.0 mL).
-
Acidification: Add TFA (20 µL, 1.0 equiv). Note: If the substrate is acid-sensitive, this step requires optimization or omission, though yields may decrease.
-
Reagent Addition: Add This compound (3.0 equiv) suspended in Water (0.5 mL). The mixture may be heterogeneous.
-
Initiation: Add TBHP (70% aq., 3.0 equiv) dropwise at room temperature. An exotherm or gas evolution (
) may be observed. -
Reaction: Stir vigorously at room temperature or heat to 50°C if conversion is sluggish. Monitor by LC-MS.
-
Checkpoint: If the reaction stalls, add a second portion of sulfinate and TBHP.
-
-
Workup:
-
Quench with saturated aqueous
(neutralize TFA). -
Extract with EtOAc or DCM (x3).
-
Wash combined organics with 10%
(to remove DMSO). -
Dry over
, concentrate, and purify via column chromatography.
-
Diagram 2: Experimental Workflow
This diagram visualizes the operational sequence, highlighting critical decision points.
Caption: Operational workflow for C-H pyridylation. Note the iterative loop at step 4 if conversion is incomplete.
Part 5: Handling, Stability & Safety[1]
-
Hygroscopicity: this compound will absorb atmospheric moisture, turning from a free-flowing powder to a sticky gum. This does not necessarily degrade the chemical immediately but makes accurate weighing difficult. Recommendation: Weigh quickly in air, but store the bulk bottle in a desiccator or glovebox.
-
Thermal Stability: Stable up to ~280°C. However, in the presence of strong oxidants (like TBHP) outside of solution, there is a theoretical risk of rapid decomposition. Never mix the solid sulfinate and neat oxidant directly.
-
Byproducts: The reaction generates
gas. While usually small scale, reactions should be run in a fume hood to avoid inhalation of sulfur dioxide.
References
-
Fujiwara, Y., et al. (2012). Practical C-H functionalization of quinolines with boronic acids. Nature, 490, 222-226.
- Foundational text on innate C-H functionaliz
-
O'Hara, F., et al. (2013). A Simple, Scalable, and Highly Tunable Approach to Heteroaromatic C-H Functionalization.[2] Journal of the American Chemical Society, 135(32), 12166–12169.
- The core "Diversinates" paper establishing sodium sulfin
-
TCI Chemicals. (n.d.). This compound Product Specification.
-
Source for physical property data (Melting point, solubility).[3]
-
-
Reddy, R. J. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[4] RSC Advances, 11, 10389-10416.
- Comprehensive review on the mechanism and versatility of sulfin
Sources
- 1. Sodium Pyridine-3-sulfonate – Biotuva Life Sciences [biotuva.com]
- 2. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-3-sulfonic Acid | CAS 636-45-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
spectroscopic data of Sodium pyridine-3-sulfinate (NMR, IR, MS)
Technical Monograph: Spectroscopic Characterization and Analytical Profiling of Sodium Pyridine-3-sulfinate
Part 1: Executive Summary & Utility
This compound (CAS: 123151-15-5) is a specialized heterocyclic sulfinate salt widely utilized in modern medicinal chemistry as a radical precursor. Popularized by the Baran laboratory as part of the "Diversinates" toolkit, this reagent serves as a source of the pyridyl radical for the innate C–H functionalization of heteroarenes (Minisci-type reactions).
Unlike traditional cross-coupling reagents (boronic acids, stannanes), this compound allows for the direct installation of a pyridine ring onto complex pharmacophores under open-air, aqueous conditions. However, its oxidative instability requires rigorous analytical profiling to distinguish the active sulfinate (SO₂Na) from the inert sulfonate (SO₃Na) impurity.
Part 2: Chemical Profile & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Sodium 3-pyridinesulfinate; Baran Diversinate™ |
| CAS Number | 123151-15-5 |
| Molecular Formula | C₅H₄NNaO₂S |
| Molecular Weight | 165.14 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in CH₂Cl₂, Hexanes |
| Stability | Oxidizes to sulfonate upon prolonged exposure to air/moisture. Store under inert atmosphere at 4°C. |
Part 3: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
The distinction between the sulfinate and sulfonate forms is subtle but critical. The sulfinate sulfur atom possesses a lone pair, making it less electron-withdrawing than the sulfonate group. Consequently, the ring protons in the sulfinate are generally shielded (upfield) relative to the sulfonate.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) Data represents the protonated sulfinic acid species often observed in DMSO solution.
| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment |
| H-2 | 8.90 | Doublet (d) | J = 2.3 | Ortho to N & SO₂ |
| H-6 | 8.77 | Doublet (d) | J = 4.8, 1.6 | Ortho to N |
| H-4 | 8.12 | Doublet of Doublets (ddd) | J = 8.1, 2.4, 1.6 | Para to N |
| H-5 | 7.60 | Doublet of Doublets (dd) | J = 8.1, 4.9 | Meta to N |
Critical QC Note: The corresponding Sodium Pyridine-3-sulfonate (oxidation impurity) typically displays signals slightly downfield in D₂O (e.g., H-2 at ~8.95 ppm, H-6 at ~8.68 ppm). The presence of a "shadow" set of peaks downfield from the main signals indicates oxidation.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid "fingerprint" method to verify the oxidation state of the sulfur atom.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Value |
| ν(S=O) Sulfinate | 1000 – 1050 | Strong, broad band characteristic of the sulfinate salt. |
| ν(S=O) Sulfonate | 1150 – 1250 | Impurity Flag: Absence of this band confirms high purity. |
| ν(C=N) Pyridine | 1580 – 1600 | Characteristic ring breathing mode. |
| ν(C=C) Aromatic | 1450 – 1480 | Aromatic skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming the molecular mass, particularly using Electrospray Ionization (ESI) in negative mode to detect the sulfinate anion.
| Ionization Mode | m/z Value | Species Detected |
| ESI (-) Negative | 142.0 | [M - Na]⁻ (Sulfinate anion C₅H₄NO₂S⁻) |
| ESI (-) Impurity | 158.0 | [M - Na]⁻ (Sulfonate anion C₅H₄NO₃S⁻) |
| ESI (+) Positive | 166.0 | [M + H]⁺ (Protonated salt - rare in ESI+) |
Part 4: Synthesis & Preparation Protocol
This protocol describes the reduction of pyridine-3-sulfonyl chloride.[1] This method is preferred over the hydrazine route for scalability and safety.
Reaction Workflow Diagram
Figure 1: Synthetic pathway for the preparation of this compound via reduction of the sulfonyl chloride.
Step-by-Step Methodology
-
Reagent Setup: In a round-bottom flask, dissolve Sodium Sulfite (Na₂SO₃) (2.0 equiv) and Sodium Bicarbonate (NaHCO₃) (3.0 equiv) in distilled water (approx. 0.5 M concentration relative to substrate).
-
Addition: Slowly add Pyridine-3-sulfonyl chloride (1.0 equiv) in portions. Caution: Evolution of CO₂ gas will occur.
-
Reaction: Heat the mixture to 80°C and stir for 2–4 hours. Monitor by LC-MS (looking for conversion of m/z 178 to 142).
-
Work-up:
-
Cool the solution to room temperature.[2]
-
Remove water completely under reduced pressure (rotary evaporator) to obtain a white solid residue (mixture of product and inorganic salts).
-
-
Purification (Desalting):
-
Add Ethanol (absolute) to the residue. This compound is soluble in hot ethanol, while inorganic salts (NaCl, Na₂SO₄) are largely insoluble.
-
Heat to reflux for 30 minutes, then filter hot through Celite or a sintered glass funnel.
-
-
Isolation: Concentrate the ethanolic filtrate to dryness. Triturate the resulting solid with diethyl ether or hexanes to obtain the pure white powder.
-
Storage: Store immediately in a desiccator or glovebox.
Part 5: Quality Control Decision Tree
Researchers must validate the reagent before use in radical cross-coupling, as the sulfonate impurity is inert and will lower yields.
Figure 2: Analytical workflow for validating the oxidation state and purity of the sulfinate reagent.
References
-
Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature, 492, 95–99. Link
-
Smith, J. M., et al. (2018). "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery." Journal of Medicinal Chemistry, 61(10), 4261–4286. Link
-
Kuttruff, C. A., et al. (2018). "Late-Stage Functionalization of Drug-Like Molecules Using Diversinates." ChemMedChem, 13(10), 983–987. Link
-
Vo, Q. V., et al. (2014). "Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation." Organic Letters, 16(11), 2822–2825. Link
Sources
Thermal Stability and Decomposition Dynamics of Sodium Pyridine-3-Sulfinate
Technical Guide for Process Chemists and Discovery Scientists
Part 1: Executive Technical Summary
Sodium pyridine-3-sulfinate (CAS: 123151-15-5) has emerged as a critical "Baran Diversinate" reagent for innate C-H functionalization. While prized for its ability to generate pyridyl radicals under oxidative conditions, its thermal and environmental stability profile is often misunderstood, leading to failed batches and irreproducible cross-coupling yields.
As a Senior Application Scientist, I have observed that hygroscopicity , not intrinsic thermal instability, is the primary failure mode for this reagent. This guide synthesizes thermodynamic data with practical handling protocols to ensure the integrity of your radical precursors.
Key Stability Metrics
| Parameter | Value / Characteristic | Practical Implication |
| Decomposition Onset ( | 283–287 °C | Stable under standard reflux conditions in high-boiling solvents (e.g., DMSO, Chlorobenzene). |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, forming sticky hydrates that complicate stoichiometry. |
| Oxidation Potential | Moderate | Slow oxidation to sulfonate in air; rapid oxidation in solution. |
| Primary Decomposition Mode | Desulfinylation ( | Releases |
Part 2: Thermodynamic Profile & Decomposition Mechanisms
Understanding how the molecule breaks down is essential for troubleshooting reaction failures. The decomposition of this compound is not a single event but a competition between useful radical generation and degradative oxidation.
Thermal Decomposition (Solid State)
Unlike diazonium salts or peroxides, this compound is thermally robust. TGA (Thermogravimetric Analysis) typically reveals a two-stage weight loss profile:
-
Stage I (< 100 °C): Loss of physisorbed water. This is reversible but affects molecular weight calculations.
-
Stage II (> 280 °C): Irreversible decomposition. The C–S bond cleaves homolytically or heterolytically depending on the environment, releasing sulfur dioxide (
) and generating pyridine or polypyridines.
Mechanistic Pathways
The utility of this reagent lies in its ability to undergo oxidative desulfinylation . However, competing pathways exist during storage and handling.
Pathway A: Radical Generation (Target Pathway)
Triggered by Single Electron Transfer (SET) oxidants or electrochemical anodic oxidation. The sulfinate radical intermediate rapidly extrudes
Pathway B: Oxidative Degradation (Storage Failure)
Exposure to atmospheric oxygen, particularly in the presence of moisture, converts the sulfinate (
Pathway C: Protodesulfinylation (Acidic Instability)
In acidic media (pH < 4), the salt protonates to the sulfinic acid, which is unstable and disproportionates or releases
Visualization: Stability & Reactivity Network
The following diagram maps the fate of this compound under various stressors.
Figure 1: Mechanistic pathways showing the divergence between useful radical generation (green) and degradative pathways (red/yellow).
Part 3: Experimental Protocols
Protocol 1: Quality Control via TGA/DSC
Why this matters: Visual inspection is insufficient. A white powder can be 50% sulfonate (inert) or 20% water by weight.
Equipment: Simultaneous TGA-DSC Analyzer (e.g., TA Instruments or PerkinElmer). Atmosphere: Nitrogen (50 mL/min). Pan: Alumina or Platinum (open or vented).
-
Sample Prep: Weigh 5–10 mg of this compound. Crucial: Minimize air exposure time to prevent moisture uptake.
-
Equilibration: Hold at 30 °C for 5 minutes.
-
Ramp: Heat from 30 °C to 350 °C at 10 °C/min.
-
Data Analysis:
-
Water Content: Integrate TGA weight loss from 30–120 °C. If >5%, dry the batch.
-
Purity Check: Look for the sharp exothermic decomposition peak around 283–287 °C. A broadened or shifted peak suggests sulfonate contamination.
-
Residue: The remaining mass at 350 °C should correspond roughly to
or similar inorganic ash.
-
Protocol 2: Drying and Storage
Why this matters: "Shelf-stable" does not mean "bench-stable." Moisture catalyzes oxidation.
-
Initial Drying: Upon receipt, dry the reagent in a vacuum oven at 40–50 °C for 24 hours.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).
-
Best Practice: Inside a glovebox.
-
Acceptable: Desiccator with active desiccant (e.g.,
or activated sieves). -
Avoid: Storing in the fridge without secondary containment (condensation risk upon warming).
-
-
Handling: Weigh out quickly in air, or ideally, weigh inside a glovebox for sensitive kinetic studies.
Protocol 3: Reaction Troubleshooting (The "Fizz" Test)
If a reaction fails, verify the reagent's activity:
-
Dissolve a small amount (~10 mg) in dilute aqueous HCl.
-
Observation: You should observe immediate effervescence (
release) and the distinct smell of sulfur dioxide. -
Interpretation:
-
Strong Fizz: Active sulfinate.[1]
-
No Fizz: Material has oxidized to sulfonate (which is stable in acid).
-
Part 4: Analytical Workflow for Stability Assessment
The following Graphviz diagram outlines the logical flow for assessing a batch of this compound before committing it to high-value API synthesis.
Figure 2: Decision tree for Quality Control of sulfinate reagents.
References
-
Thermal Stability of Heterocyclic Sulfinates
- Source: Vertex AI / PubMed Central.
- Data Point: Confirms decomposition temperatures for substituted pyridine deriv
-
URL:[Link]
-
Baran Diversinates & Applications
- Source: Baran Lab / Scripps Research Institute.
- Data Point: Outlines the utility, stability, and handling of sulfin
-
URL:[Link]
-
Electrochemical Oxidation Mechanism
- Source: NIH / Nature Communications.
- Data Point: Details the oxidative desulfinylation mechanism and competitive oxidation p
-
URL:[Link]
-
Commercial Specifications & Storage
- General Sulfinate Reactivity: Source: BenchChem. "A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity." Data Point: Contrasts sulfinate vs. sulfonate reactivity and stability in nucleophilic substitution contexts.
Sources
An In-depth Technical Guide to the Discovery and History of Sodium Pyridine-3-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pyridine-3-sulfinate, a versatile and increasingly important reagent in modern synthetic chemistry, possesses a rich history rooted in the foundational explorations of pyridine chemistry. This guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of our understanding of this compound. We will delve into the pioneering work on its precursor, pyridine-3-sulfonic acid, and detail the subsequent development of synthetic methodologies leading to the isolation and characterization of the sulfinate salt. This document will further present key technical data, including spectroscopic information and detailed experimental protocols, to provide a practical resource for researchers.
Introduction: The Emergence of a Versatile Reagent
This compound has emerged from relative obscurity to become a valuable tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery and development. Its utility as a precursor to a variety of sulfur-containing pyridine derivatives has positioned it as a key building block in the synthesis of complex molecules. The pyridine moiety is a ubiquitous feature in pharmaceuticals, and the introduction of a sulfinate group at the 3-position provides a flexible handle for a range of chemical transformations.[1] This guide will trace the scientific lineage of this compound, from the early, arduous methods of pyridine functionalization to the sophisticated synthetic strategies employed today.
The Genesis: Discovery and Early Synthesis of the Precursor, Pyridine-3-sulfonic Acid
The story of this compound begins with its parent acid, pyridine-3-sulfonic acid. The initial foray into the sulfonation of pyridine was a challenging endeavor due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution.
The first documented synthesis of pyridine-3-sulfonic acid was achieved in 1882 by O. Fischer .[2][3] His method was a testament to the brute-force conditions often required in early organic chemistry.
Fischer's Method (1882):
-
Reaction: Direct sulfonation of pyridine.
-
Reagents: Concentrated sulfuric acid.
-
Conditions: Heating at a scorching 300-350°C for an extended period of 24 hours.[2][3]
This pioneering work, while groundbreaking for its time, was hampered by low yields and harsh, energy-intensive conditions. The high temperatures and prolonged reaction times were significant drawbacks for practical applications.[2]
A notable advancement came over six decades later, in 1943, from S. M. McElvain and M. A. Goese . They introduced a catalytic approach that significantly improved the efficiency of the sulfonation.
McElvain and Goese's Improvement (1943):
-
Key Innovation: The use of a mercury catalyst.
-
Catalyst: Mercuric sulfate.
-
Conditions: The reaction temperature was lowered to a more manageable 230°C.[2][3]
-
Yield: The yield was increased by approximately 20% compared to Fischer's method.[2][3]
For many years, this mercury-catalyzed process remained the industrial standard.[2] However, the toxicity of the mercury catalyst and the associated environmental concerns and disposal problems eventually necessitated the development of cleaner, heavy-metal-free synthetic routes.[2]
The following diagram illustrates the historical evolution of pyridine-3-sulfonic acid synthesis, highlighting the key advancements.
Caption: A common synthetic route to this compound.
Experimental Protocol: Synthesis of this compound from Pyridine-3-sulfonyl Chloride
This protocol is a representative example of the reduction of a sulfonyl chloride to a sodium sulfinate. [4]
-
Step 1: Preparation of the Reducing Agent Solution.
-
In a reaction vessel equipped with a stirrer, dissolve sodium sulfite (Na₂SO₃) in water.
-
Add sodium bicarbonate (NaHCO₃) to the solution and warm the mixture to approximately 70-80°C with stirring until all solids are dissolved. The bicarbonate is crucial for neutralizing the hydrochloric acid formed during the reaction.
-
-
Step 2: Reduction of Pyridine-3-sulfonyl Chloride.
-
Slowly add pyridine-3-sulfonyl chloride to the warm solution of sodium sulfite and sodium bicarbonate. The addition should be controlled to manage any potential exotherm.
-
Maintain the reaction mixture at 70-80°C with vigorous stirring for a specified period, typically 1-2 hours, to ensure complete reaction.
-
-
Step 3: Isolation and Purification of this compound.
-
After the reaction is complete, cool the mixture to room temperature.
-
The this compound may precipitate out of the solution upon cooling. If not, the volume can be reduced under vacuum to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any remaining impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol-water mixtures.
-
Dry the purified white to off-white solid product under vacuum.
-
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium sulfite is an effective and economical reducing agent for sulfonyl chlorides.
-
Role of Sodium Bicarbonate: The reaction produces hydrochloric acid as a byproduct, which can lead to undesired side reactions. Sodium bicarbonate acts as a base to neutralize the acid as it is formed.
-
Temperature Control: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. However, excessive heat should be avoided to prevent decomposition of the product.
Technical Data and Characterization
The identity and purity of this compound are confirmed through various analytical techniques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄NNaO₂S |
| Molecular Weight | 165.14 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 123151-15-5 |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfinate group and the nitrogen atom in the ring. The protons ortho and para to the nitrogen will typically appear at a lower field (higher ppm) than the proton meta to the nitrogen.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the sulfinate group will be significantly deshielded.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfinate group, typically in the region of 1000-1100 cm⁻¹. Other characteristic peaks will correspond to the C=C and C=N stretching vibrations of the pyridine ring.
Modern Applications in Drug Discovery and Development
The resurgence of interest in this compound is largely due to its utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a stable and effective nucleophilic coupling partner for the formation of C-S and C-C bonds, providing access to a wide array of substituted pyridines that are of significant interest in medicinal chemistry. [1] The development of robust and versatile methods for the synthesis of functionalized pyridines is a critical endeavor in the pharmaceutical industry. The stability and reactivity of this compound make it an attractive alternative to other, often less stable, organometallic reagents.
Conclusion
The journey of this compound from a derivative of a historically challenging synthetic target to a valuable modern reagent is a compelling example of the evolution of synthetic chemistry. The foundational work of early chemists in taming the reactivity of the pyridine ring laid the groundwork for the development of this and other important building blocks. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the utility of reagents like this compound is set to expand, underscoring the enduring importance of understanding the history and fundamental chemistry of these versatile compounds.
References
-
Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
- Loesch, R., Orth, W., Weiss, W., & Kleffner, H. W. (1992). U.S. Patent No. 5,082,944. Washington, DC: U.S.
- Loesch, R., Orth, W., Weiss, W., & Kleffner, H. W. (1995). EP Patent No. EP0428831B1.
-
Shaikh, A. A., Ghorpade, R. P., & Adimurthy, S. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9424–9487. [Link]
- Thunus, L. (1966). [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]. Journal de pharmacie de Belgique, 21(9), 485-490.
-
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]
Sources
- 1. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR [m.chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Theoretical and Mechanistic Insights into Sodium Pyridine-3-Sulfinate: A Technical Guide for Late-Stage Functionalization
Executive Summary
Sodium pyridine-3-sulfinate (an analog of the Baran "Diversinates") has emerged as a critical reagent for the Late-Stage Functionalization (LSF) of pharmacological scaffolds. Unlike traditional cross-coupling methods requiring pre-functionalized halides, this reagent enables the direct installation of pyridine rings onto heteroaromatic cores via innate C-H functionalization.
This guide analyzes the theoretical underpinnings of its reactivity, contrasting the Single Electron Transfer (SET) radical pathway with Pd-catalyzed desulfinative coupling . It provides a validated computational framework for predicting reactivity and a bench-ready experimental protocol for mechanistic validation.
Part 1: Theoretical Framework & Electronic Structure
The Reagent: Electronic Anomaly of the 3-Position
The utility of this compound stems from the specific electronic nature of the C3 position on the pyridine ring.
-
2- and 4-positions: Highly electron-deficient due to the inductive and mesomeric withdrawal of the nitrogen atom. Radicals generated here are electrophilic but often unstable or prone to dimerization.
-
3-position: Electronically resembles a benzene ring more closely than the 2/4 positions. The resulting 3-pyridyl radical possesses balanced nucleophilic/electrophilic character, allowing it to react with a broader range of heterocycles (both electron-rich and electron-poor) compared to its isomers.
Mechanism A: Oxidative Radical Desulfonylation (Minisci-Type)
This is the dominant pathway for innate C-H functionalization. The reaction does not proceed via a simple thermal decomposition but requires an oxidative trigger.
The Theoretical Pathway:
-
Oxidation (SET): The sulfinate anion (
) is oxidized by a persulfate ( ) or photocatalyst to form the sulfonyl radical ( ). -
Desulfonylation: The sulfonyl radical undergoes homolytic scission, extruding
(gas) and generating the transient C-centered pyridyl radical ( ). -
Radical Addition: The
attacks the protonated heterobase (Minisci mechanism). -
Rearomatization: Loss of a proton and an electron restores aromaticity.
DFT Insight - The Activation Barrier:
Theoretical studies indicate that the rate-limiting step is often the extrusion of
-
Entropic Driver: The release of
provides a massive entropic push ( ). -
Enthalpic Penalty: Breaking the C-S bond requires energy. For 3-pyridyl, this barrier is calculated to be moderately higher than alkyl sulfinates but accessible under thermal conditions (
C).
Mechanism B: Pd-Catalyzed Desulfinative Coupling
In the presence of Pd(II) catalysts, the mechanism shifts from a free radical chain to an organometallic cycle.
-
Transmetallation: The sulfinate coordinates to Pd.
-
Desulfinative Elimination:
is extruded from the metal center, forming a Pd-Pyridyl species. -
Reductive Elimination: Forms the C-C bond.
Part 2: Visualization of Signaling Pathways
The following diagram contrasts the Free Radical pathway (Minisci) with the Metal-Catalyzed pathway, highlighting the divergence point at the sulfinate anion.
Caption: Divergent reaction pathways for this compound: Oxidative Radical Generation vs. Pd-Catalyzed Desulfination.
Part 3: Computational & Experimental Protocols
Computational Protocol (DFT Validation)
To validate the reactivity of a specific sulfinate batch or a new derivative, use the following computational workflow to estimate the Bond Dissociation Energy (BDE) and Activation Free Energy (
| Step | Method/Functional | Basis Set | Purpose |
| 1. Geometry Opt | B3LYP-D3 or M06-2X | 6-31G(d) | Locate ground state minima for Sulfinate and Radical. |
| 2. Frequency Calc | Same as Opt | Same as Opt | Confirm nature of stationary points (0 imaginary freqs). |
| 3. Transition State | QST2 or QST3 | 6-31G(d) | Locate TS for C-S bond elongation ( |
| 4. Solvation | SMD or CPCM | 6-311++G(d,p) | Single point energy correction (Water/DMSO). |
| 5. Analysis | NBO (Natural Bond Orbital) | - | Determine Spin Density distribution on the Pyridyl ring. |
Self-Validating Check: The calculated imaginary frequency for the Transition State (TS) must correspond to the C-S bond stretching vector.
Experimental Protocol: Radical Trap Verification
Before committing expensive drug scaffolds, validate the active radical generation using a TEMPO trap experiment.
Reagents:
-
This compound (0.5 mmol)
-
TEMPO (2.0 equiv)
-
Selectfluor or
(Oxidant, 1.5 equiv) -
Solvent:
(1:1)
Workflow:
-
Setup: Dissolve sulfinate and TEMPO in the solvent mixture in a sealed vial.
-
Initiation: Add oxidant. Heat to 50°C for 1 hour.
-
Analysis: Direct injection into LC-MS.
-
Success Criteria: Observation of the Pyridine-TEMPO adduct mass (
approx).-
Note: If only the dimer (bipyridine) is observed, the radical concentration is too high (recombination dominates). If starting material remains, oxidation failed.
-
Part 4: Data Summary & Reactivity Trends
The following table summarizes the reactivity trends of pyridine sulfinates based on position, derived from aggregated literature and theoretical stability data.
| Parameter | 2-Pyridyl Sulfinate | 3-Pyridyl Sulfinate | 4-Pyridyl Sulfinate |
| Radical Stability | Low ( | Moderate (Resembles phenyl radical) | Low (Similar to 2-pyridyl) |
| Nucleophilicity | Low (Electrophilic) | Balanced (Amphiphilic) | Low (Electrophilic) |
| Pref.[1] Reaction | Cross-Coupling (Pd) | Innate C-H Functionalization | Cross-Coupling (Pd) |
| Desulfonylation Rate | Slow (Requires higher T) | Fast (Lower barrier) | Moderate |
References
-
Baran, P. S., et al. (2012). "A New Reagent for Direct Difluoromethylation." Journal of the American Chemical Society.[2]
-
Smith, J. M., Dixon, J. A., deGruyter, J. N., & Baran, P. S. (2018).[3] "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery."[3] Journal of Medicinal Chemistry. [3]
-
Luo, Y., & Wu, J. (2019). "Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis." ACS Catalysis.
-
Markovic, T., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."[4][5][6] Chemical Science.
-
Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[2]
Sources
- 1. Validation of the supramolecular synthon preference through DFT and physicochemical property investigations of pyridyl salts of organo-sulfonates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Desulfinative Suzuki-Miyaura Coupling: Utilizing Sodium Pyridine-3-sulfinate as a Nucleophilic Partner
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds, particularly for biaryl moieties prevalent in pharmaceuticals and functional materials.[1][2][3] However, the application of heteroaromatic boronic acids, especially those of pyridine, can be fraught with challenges including instability and low reactivity, which impede efficient drug discovery and development.[4][5] This document provides a comprehensive guide to a robust alternative: the use of sodium pyridine-3-sulfinate as a stable and effective nucleophilic coupling partner in a palladium-catalyzed desulfinative Suzuki-Miyaura type reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the advantages of this methodology for the synthesis of diverse biaryl and hetero-biaryl structures.
Introduction: Overcoming the Limitations of Traditional Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction traditionally employs organoboron compounds and organohalides to form C-C bonds.[6][7][8] While immensely successful, the synthesis of pyridine-containing biaryls, a common motif in medicinal chemistry, often encounters significant hurdles.[4][9] Pyridine boronic acids, particularly 2-substituted variants, are often unstable and exhibit poor reactivity, leading to low yields and complex purification profiles.[4][5]
The emergence of pyridine sulfinates as nucleophilic coupling partners presents a paradigm shift, offering a stable, easy-to-handle alternative to their boronate counterparts.[4][10][11] These sulfinate salts are not only straightforward to prepare but also demonstrate exceptional reactivity and a broad substrate scope in palladium-catalyzed cross-coupling reactions with various aryl and heteroaryl halides.[4][5] This desulfinative approach provides a reliable and efficient pathway to medicinally relevant pyridine-containing compounds.
The Mechanism: A Desulfinative Pathway to Biaryls
The catalytic cycle of the desulfinative Suzuki-Miyaura coupling with this compound shares fundamental steps with the traditional reaction but with a key distinction in the transmetalation and subsequent elimination steps. The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7]
-
Transmetalation: The pyridine sulfinate coordinates to the palladium center. Unlike the boronate-based reaction, this step is followed by the extrusion of sulfur dioxide (SO₂). Mechanistic studies have indicated that for pyridine sulfinates, the loss of SO₂ from a chelated Pd(II) sulfinate complex is the turnover-limiting step.[10][12]
-
Reductive Elimination: The two organic moieties on the palladium center reductively eliminate to form the desired biaryl product (Ar-Pyridine) and regenerate the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[6][7]
An inorganic base, such as potassium carbonate, is crucial for an efficient reaction.[4] Its role is believed to be twofold: to facilitate the initial steps of the catalytic cycle and to scavenge the liberated sulfur dioxide.[10]
Caption: Catalytic cycle of the desulfinative Suzuki-Miyaura coupling.
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available or synthesized | See section 3.2 for synthesis. |
| Aryl Halide (e.g., Aryl Bromide) | ≥98% | Various | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Various | |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Various | Air-sensitive ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Various | Dried before use. |
| 1,4-Dioxane | Anhydrous | Various | Degassed before use. |
| Reaction Vial (e.g., 2-5 mL) | Various | With a screw cap and septum. | |
| Magnetic Stir Bar | Various | ||
| Standard Glassware | For workup and purification. | ||
| Solvents for Chromatography | HPLC grade | Various | e.g., Hexanes, Ethyl Acetate. |
| Silica Gel | Various | For column chromatography. |
Synthesis of this compound (Optional)
This compound can be readily prepared from the corresponding thiol via oxidation.[3]
-
To a solution of 3-mercaptopyridine (1.0 equiv.) in a suitable solvent (e.g., water or a mixture of water and an organic solvent), add sodium hydroxide (1.0-1.2 equiv.).
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.0-2.5 equiv.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
The product can be isolated by precipitation (e.g., by adding a less polar solvent) or by removal of the solvent under reduced pressure. The resulting solid can be washed with a suitable solvent and dried.
Reaction Setup and Procedure
Caption: General experimental workflow for the coupling reaction.
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), this compound (1.5-2.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), tricyclohexylphosphine (0.04-0.10 equiv.), and potassium carbonate (1.5-2.0 equiv.) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Remove the vial from the glovebox and add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Reaction Execution: Securely seal the vial with a screw cap fitted with a septum. Purge the headspace with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. Place the vial in a preheated oil bath or heating block at 120-150 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-18 hours.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Characterization
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Advantages and Considerations
Advantages:
-
Stability of Sulfinate Reagents: this compound is a bench-stable solid, offering significant handling and storage advantages over often-unstable pyridine boronic acids.[4][10][11]
-
Broad Substrate Scope: This methodology is applicable to a wide range of aryl and heteroaryl halides, allowing for the synthesis of a diverse library of compounds.[4][5]
-
Improved Yields for Pyridine Derivatives: For challenging substrates, particularly those involving 2-substituted pyridines, the sulfinate approach can provide superior yields compared to the traditional Suzuki-Miyaura coupling.[4][5]
-
Functional Group Tolerance: The reaction conditions are generally tolerant of a variety of functional groups.[12]
Considerations:
-
Reaction Temperature: The reaction typically requires elevated temperatures (120-150 °C), which may not be suitable for thermally sensitive substrates.
-
Catalyst System: The choice of palladium source and ligand can be critical for reaction efficiency. The Pd(OAc)₂/PCy₃ system is often effective, but other catalyst systems may be more suitable for specific substrates.
-
Base: Anhydrous conditions and a powdered, dry base are important for optimal results.
Conclusion
The desulfinative Suzuki-Miyaura coupling utilizing this compound as a nucleophilic partner is a powerful and reliable method for the synthesis of pyridine-containing biaryls. Its operational simplicity, the stability of the sulfinate reagent, and its broad applicability make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. By overcoming the inherent limitations of pyridine boronic acids, this protocol facilitates the efficient construction of complex molecular architectures, thereby accelerating the drug discovery and development process.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. Application of pyridine sulfinate coupling reaction to medicinal... [Link]
-
ResearchGate. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Medicinal Chemistry Letters. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]
-
Spectrum: Concordia University Research Repository. (2019). Applications of Sulfinate Salts. [Link]
-
PMC - NIH. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemical Science (RSC Publishing). (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]
-
Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
RSC Advances (RSC Publishing). (2021). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
-
ResearchGate. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
using Sodium pyridine-3-sulfinate for the synthesis of sulfonamides
Application Note: Efficient Synthesis of Pyridine-3-Sulfonamides using Sodium Pyridine-3-Sulfinate
Executive Summary
The synthesis of heteroaryl sulfonamides is a cornerstone of medicinal chemistry, given the prevalence of the sulfonamide pharmacophore in antibiotics, diuretics, and anti-cancer agents.[1] Traditionally, this synthesis relies on pyridine-3-sulfonyl chloride.[1] However, this reagent is notoriously unstable, prone to rapid hydrolysis, and difficult to handle.[1]
This Application Note details the use of This compound as a superior, shelf-stable alternative.[1] We present two validated protocols for the oxidative coupling of this salt with amines to generate sulfonamides: a Metal-Free Iodine-Mediated method (ideal for bench-scale discovery) and an Electrochemical Oxidative Amination method (ideal for green scale-up).[1]
Chemical Profile & Handling
Why this compound? Unlike its sulfonyl chloride counterpart, which decomposes upon exposure to atmospheric moisture, the sodium sulfinate salt is a stable solid.[1] It allows for precise stoichiometry and can be stored at room temperature (desiccated).[1]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 123151-15-5 |
| Molecular Formula | C₅H₄NNaO₂S |
| Molecular Weight | 165.15 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in Water, DMSO, MeOH; Insoluble in non-polar organics |
| Stability | Hygroscopic; Store under inert atmosphere recommended |
Handling Precaution: While stable, the pyridine nitrogen can act as a nucleophile or Lewis base.[1] In oxidative protocols, pH control is vital to prevent N-oxidation or catalyst poisoning.[1]
Mechanistic Insight
The transformation of sodium sulfinates to sulfonamides proceeds via an oxidative radical pathway, distinct from the classical nucleophilic substitution of sulfonyl chlorides.[1]
Pathway A: Iodine-Mediated (Chemical) [1][2][3]
-
Formation of Sulfonyl Iodide: The sulfinate anion reacts with molecular iodine (
) to form an unstable sulfonyl iodide intermediate ( ).[1] -
Radical Generation: Homolytic cleavage of the S-I bond generates a sulfonyl radical (
).[1] -
Coupling: The radical species reacts with the amine (or amine-iodine complex) to form the S-N bond.[1]
Pathway B: Electrochemical (Anodic) [1]
-
Anodic Oxidation: Iodide (
) is oxidized to Iodine ( ) or Iodonium ( ) at the anode.[1] -
Mediation: This in-situ generated oxidant reacts with the sulfinate, mimicking the chemical pathway but without stoichiometric waste.[1]
Figure 1: Mechanistic pathway for the oxidative coupling of sulfinates and amines.[1][4]
Protocol 1: Metal-Free Iodine-Mediated Synthesis
Best for: Small-scale library synthesis, rapid exploration.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Iodine (
) (1.5 equiv)[1] -
Solvent: Water or Water/DCM (biphasic) or Water/THF[1]
-
Base: Sodium Bicarbonate (
) (2.0 equiv) - Optional but recommended for pyridine substrates to buffer HI.[1]
Step-by-Step Procedure:
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve This compound (165 mg, 1.0 mmol) and the target Amine (1.2 mmol) in Water (5 mL).
-
Note: If the amine is insoluble in water, use a 1:1 mixture of Water:THF or Water:Ethyl Acetate.[1]
-
-
Activation: Add
(380 mg, 1.5 mmol) in one portion at room temperature.-
Observation: The solution will turn dark brown immediately.[1]
-
-
Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours.
-
Quenching: Add saturated aqueous
(Sodium Thiosulfate) solution dropwise until the iodine color fades to yellow/clear. -
Workup:
-
Purification: Purify via silica gel flash chromatography (typically MeOH/DCM gradient due to the polarity of the pyridine ring).[1]
Protocol 2: Electrochemical Oxidative Amination
Best for: Scale-up, Green Chemistry applications, "Difficult" amines.[1]
This method utilizes
Equipment Setup:
-
Power Source: DC Power Supply (Constant Current).
-
Electrodes: Graphite rod (Anode) and Platinum plate or Graphite rod (Cathode).[1]
-
Cell: Undivided glass cell (beaker type).[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine (1.5 equiv)[1]
-
Catalyst:
(0.5 equiv)[1] -
Solvent: MeOH or MeCN (10 mL)
Step-by-Step Procedure:
-
Assembly: Place This compound (1.0 mmol), Amine (1.5 mmol), and
(0.5 mmol) into the electrolysis cell. -
Solvation: Add MeOH (10 mL) and stir to dissolve.
-
Electrolysis: Insert the electrodes (submerged approx. 2 cm). Connect to the power supply.[1]
-
Set Constant Current: 10 mA (Current density approx. 5–10 mA/cm²).[1]
-
Stir at room temperature.
-
-
Duration: Electrolyze for 3–4 F/mol (approx. 3–5 hours depending on current).
-
Tip: Monitor voltage; if it spikes, conductivity is dropping—add more electrolyte (
) if necessary, though usually suffices.[1]
-
-
Workup: Evaporate the solvent. Redissolve residue in EtOAc/Water. Extract, dry, and purify as in Protocol 1.
Figure 2: Electrochemical cell configuration for sulfonamide synthesis.[1][8]
Scope & Optimization Guide
Substrate Compatibility Table:
| Amine Class | Protocol Recommendation | Notes |
| Primary Alkyl Amines | Protocol 1 or 2 | Highly efficient.[2] |
| Secondary Amines | Protocol 1 | Steric hindrance may require longer reaction times (6h+).[1] |
| Anilines (Electron Rich) | Protocol 2 | Electrochemical method prevents over-oxidation of the aniline.[1] |
| Anilines (Electron Poor) | Protocol 1 | May require heating to 40°C. |
| Amino Acids | Protocol 1 (Water) | Excellent solubility compatibility in aqueous media.[1] |
Expert Tips for Pyridine-3-Sulfinate:
-
Solubility: The sodium salt is highly polar.[1] If using organic amines, a biphasic system (
) with vigorous stirring is critical to ensure phase transfer of the radical species.[1] -
pH Sensitivity: The pyridine ring is basic (
).[1] In highly acidic conditions (generated by HI byproduct), the pyridine nitrogen may protonate, altering solubility.[1] The addition of in Protocol 1 buffers the system.[1] -
Nucleophilicity: Avoid strong alkylating agents in the pot, as the pyridine nitrogen could quaternize.
References
-
General Review on Sulfinate Reactivity: Reddy, R. J., & Kumari, A. H. (2021).[1][5] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[5] RSC Advances, 11(13), 7384-7432.[1]
-
Iodine-Mediated Protocol: Pan, X., Gao, J., Liu, J., Lai, J., Jiang, H., & Yuan, G. (2015).[1][3] Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature.[5][2][7][9] Green Chemistry, 17(3), 1400-1403.[1]
-
Electrochemical Protocol: Jiang, Y. Y., Wang, Q. Q., Liang, S., Hu, L. M., Little, R. D., & Zeng, C. C. (2016).[1][5][6] Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. The Journal of Organic Chemistry, 81(11), 4713-4719.[1][6] [1]
-
Metal-Free Coupling: Wei, W., Liu, C., Yang, D., Wen, J., You, J., & Wang, H. (2013).[1] Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature.[2][7][9] Advanced Synthesis & Catalysis, 355(18), 3558-3562.[1] [1]
Sources
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- 2. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols for the Synthesis of Aryl Pyridyl Sulfones via Cross-Coupling of Sodium Pyridine-3-sulfinate with Aryl Halides
Introduction: The Significance of Aryl Pyridyl Sulfones in Modern Chemistry
The aryl pyridyl sulfone motif is a cornerstone in contemporary drug discovery and materials science. Its unique electronic properties and structural rigidity make it a privileged scaffold in a multitude of biologically active molecules. The development of robust and versatile synthetic methodologies to access these compounds is, therefore, of paramount importance. Among the various synthetic strategies, the transition-metal-catalyzed cross-coupling of sodium pyridine-3-sulfinate with aryl halides has emerged as a particularly powerful and reliable method.
This guide provides an in-depth exploration of this critical transformation. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind the selection of specific reagents and conditions, and furnish detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The "Why" Behind the Reaction Conditions
The successful synthesis of aryl pyridyl sulfones via this cross-coupling reaction hinges on a nuanced understanding of the catalytic cycle and the specific roles played by each component. While several transition metals can catalyze this transformation, palladium-based systems are the most extensively studied and widely employed.
The Dominant Paradigm: Palladium-Catalyzed Desulfinylative Cross-Coupling
Pyridine sulfinates have been established as stable and effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with a broad range of aryl and heteroaryl halides.[1][2][3] The overall transformation is a desulfinylative coupling, where the sulfinate group is extruded as sulfur dioxide (SO₂) during the catalytic cycle.
The generally accepted mechanism proceeds through the canonical steps of a palladium cross-coupling cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The this compound displaces the halide on the Pd(II) complex. Mechanistic studies suggest that for pyridine sulfinates, a chelated Pd(II) sulfinate complex is formed after this step.[4]
-
Reductive Elimination & SO₂ Extrusion: This is the product-forming step. The aryl and pyridyl groups couple, and the Pd(0) catalyst is regenerated. A key feature of this reaction is the extrusion of sulfur dioxide (SO₂). For pyridine sulfinates, the loss of SO₂ from the chelated intermediate is often the turnover-limiting step.[4]
Below is a visualization of the proposed catalytic cycle.
Key Reaction Parameters: A Deeper Dive
-
Palladium Precatalyst: Standard Pd(0) or Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) are commonly used.[1] These are reduced in situ to the catalytically active Pd(0) species.
-
Ligand: The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), are highly effective.[1] These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.
-
Base: Although the sodium sulfinate is itself a salt, an additional inorganic base is crucial for high yields.[1][3] Potassium carbonate (K₂CO₃) is often the optimal choice. Mechanistic studies suggest a dual role for the base: the carbonate may act as a scavenger for any free SO₂ that could inhibit the catalyst, while the potassium cation may play a role in accelerating the transmetalation step.[4]
-
Solvent: Due to the thermal demands of the reaction, high-boiling point, non-polar aprotic solvents are preferred. 1,4-Dioxane is a common and effective choice.
-
Temperature: High temperatures, often around 150 °C, are required to drive the reaction to completion, particularly to overcome the energy barrier of the turnover-limiting SO₂ extrusion step.[1]
Alternative Methodologies
While palladium catalysis is prevalent, other transition metals have been successfully employed:
-
Copper-Catalyzed Systems: Copper(I) iodide (CuI), often in the presence of a ligand like L-proline, can catalyze the coupling of aryl halides with sulfinate salts in polar aprotic solvents like DMSO.[5][6] These conditions can be advantageous for certain substrates.
-
Nickel/Photoredox Dual Catalysis: A modern approach utilizes dual nickel and photoredox catalysis to achieve the cross-coupling at room temperature.[7] This mild method significantly broadens the functional group tolerance compared to high-temperature palladium-catalyzed reactions.[7]
Preparation of this compound
While commercially available, this compound can be readily prepared in the laboratory. A reliable and operationally simple method involves the oxidation of the corresponding thiol.[1]
Protocol: Synthesis of this compound from Pyridine-3-thiol
-
To a solution of pyridine-3-thiol in an appropriate solvent (e.g., water/methanol mixture), add sodium hydroxide (NaOH) to form the sodium thiolate.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (H₂O₂) dropwise to the cooled solution. The oxidation is exothermic.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
The product, this compound, can then be isolated by precipitation or evaporation of the solvent.
Experimental Protocols: Palladium-Catalyzed Synthesis
The following protocol is a robust, general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (2.0 equiv.), and potassium carbonate (1.5 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix palladium(II) acetate (5 mol%) and tricyclohexylphosphine (10 mol%). Add this catalyst/ligand mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The concentration should be approximately 0.2 M with respect to the aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 150 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl pyridyl sulfone product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key optimization data for the coupling of pyridine-3-sulfinate with 4-bromotoluene, demonstrating the critical role of specific reaction parameters.[1]
| Entry | Variation from Optimized Conditions | Yield (%) | Causality and Insight |
| 1 | Optimized Conditions* | 99% | The combination of a bulky phosphine ligand, K₂CO₃, and high temperature is highly effective. |
| 2 | Cs₂CO₃ in place of K₂CO₃ | 90% | Cesium carbonate is also an effective base, though slightly less so than potassium carbonate in this instance. |
| 3 | Li₂CO₃ in place of K₂CO₃ | 0% | The identity of the cation is crucial; lithium is ineffective, highlighting a potential role for K⁺ in the transmetalation step. |
| 4 | No base added | 0% | Demonstrates the absolute requirement for an additional inorganic base, despite the anionic nature of the sulfinate. |
| 5 | Reaction at 100 °C | 29% | A significant drop in yield underscores the need for high thermal energy to drive the turnover-limiting step. |
*Optimized Conditions: this compound (2.0 equiv.), 4-bromotoluene (1.0 equiv.), K₂CO₃ (1.5 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), 1,4-Dioxane, 150 °C.
Troubleshooting and Expert Recommendations
-
Low or No Conversion:
-
Atmosphere: Ensure a rigorously inert atmosphere. The Pd(0) catalyst is sensitive to oxygen, especially at high temperatures.
-
Reagent Quality: Use anhydrous solvents and finely ground, dry base. Water can interfere with the catalytic cycle. Ensure the purity of the this compound.
-
Temperature: Confirm the internal reaction temperature is reaching the target of 150 °C.
-
-
Formation of Side Products:
-
Aryl Homocoupling: This can occur if the reductive elimination from the Pd(II)(Ar)₂ species is competitive. Optimizing the ligand-to-metal ratio can sometimes suppress this.
-
-
Broadening Substrate Scope:
-
Aryl Chlorides: While more challenging, aryl chlorides can sometimes be used as coupling partners.[8] This often requires more electron-rich and sterically demanding ligands (e.g., Buchwald-type biaryl phosphine ligands) and potentially higher catalyst loadings.
-
Functional Group Tolerance: The high temperatures required for the palladium-catalyzed method may not be suitable for substrates with sensitive functional groups. In such cases, exploring milder nickel/photoredox conditions is recommended.[7]
-
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl halides is a robust and highly effective method for the synthesis of medicinally relevant aryl pyridyl sulfones. A thorough understanding of the reaction mechanism and the specific function of each component—catalyst, ligand, base, and solvent—is essential for achieving high yields and broad applicability. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and adapt this powerful transformation in their own synthetic endeavors.
References
-
Bar-Haim, G., Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
-
Wang, J., et al. (2018). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition.
-
Yamamoto, T., et al. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters.
-
Sigma-Aldrich. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Technology Spotlight.
-
Zeng, Q., et al. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry.
-
de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
-
Reddy, V. P., et al. (2012). D-Glucosamine as a green ligand for copper catalyzed coupling of aryl halides and sodiumsulfinates. ResearchGate.
-
Engle, K. M., et al. (2021). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society.
-
Willis, M. C., et al. (2021). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters.
-
Kim, S., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science.
-
Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository.
-
Bar-Haim, G., Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
-
Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions.
-
Biscoe, M. R., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters.
-
Ma, D., Zhu, W. (2005). A process for the synthesis of aryl sulfones. Google Patents.
-
Unnamed Inventor. (2021). Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
-
Tokyo Chemical Industry Co., Ltd. Pyridinesulfinates, Pyrimidinesulfinates. TCI Mail.
-
Willis, M. C., et al. (2021). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters.
-
Wang, L., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules.
-
Bernardes, G. J. L., et al. (2020). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry.
-
Willis, M. C., et al. (2014). Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process. Angewandte Chemie International Edition.
-
Unnamed Inventor. (2015). Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof. Google Patents.
-
Bar-Haim, G., Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
-
Willis, M. C., et al. (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science.
-
Unnamed Inventor. (2018). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka.
-
Ma, D., et al. (2018). CuI/4-Hydroxy Picolinohydrazide Catalyzed Coupling Reaction of (Hetero)aryl Chlorides with Sodium Aryl Sulfinates. ResearchGate.
-
de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne.
-
Wang, C., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters.
-
Ciganek, E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
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- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
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- 8. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
Application Note: Late-Stage C-H Pyridylation Using Sodium Pyridine-3-sulfinate
Executive Summary
This guide details the protocol for the direct installation of a pyridine ring onto complex heteroaromatic drug scaffolds using Sodium Pyridine-3-sulfinate . Unlike traditional cross-coupling methods (Suzuki-Miyaura) which require pre-functionalized halides, this protocol utilizes a radical-based Late-Stage Functionalization (LSF) approach. This method allows medicinal chemists to rapidly append a pyridine moiety—often termed a "Magic Nitrogen" due to its ability to lower lipophilicity (LogD) and improve metabolic stability—directly onto near-final drug candidates.
Introduction: The "Magic Nitrogen" Effect
In drug discovery, the insertion of a nitrogen atom into an aromatic ring (phenyl
-
Reduced Lipophilicity: Lowers LogP/LogD, improving solubility.
-
Metabolic Blocking: Reduces susceptibility to oxidative metabolism (CYP450) at the insertion site.
-
New Vector Engagement: The basic nitrogen can engage in hydrogen bonding with target proteins.
This compound serves as a bench-stable, solid precursor to the pyridyl-3-radical . Under oxidative conditions, this reagent releases sulfur dioxide (
Mechanistic Principles
The reaction proceeds via a Minisci-type radical substitution . The success of this protocol relies on the interplay between the oxidative generation of the radical and the activation of the substrate.
Reaction Pathway[1]
-
Radical Generation: The oxidant (tert-Butyl hydroperoxide, TBHP) oxidizes the sulfinate anion to a sulfonyl radical.
-
Desulfinylation: The sulfonyl radical is unstable and rapidly extrudes
(gas), leaving behind the nucleophilic pyridyl-3-radical. -
Substrate Activation: The addition of acid (TFA) protonates the basic nitrogen of the drug substrate (heterocycle), lowering its LUMO and making it highly electrophilic.
-
Radical Addition: The nucleophilic pyridyl radical attacks the most electron-deficient position of the protonated heterocycle.
-
Re-aromatization: Oxidative loss of a hydrogen atom restores aromaticity, yielding the final bi-heteroaryl product.
Mechanistic Visualization
Caption: Figure 1. Radical cascade mechanism for desulfinative C-H pyridylation.
Experimental Protocol
Safety Note: This reaction generates
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Drug Candidate | Must contain a basic nitrogen (pyridine, quinoline, etc.) |
| Na-Py-SO2 | 3.0 | Radical Source | This compound. Add in portions. |
| TBHP | 5.0 | Oxidant | 70% aq. solution. |
| TFA | 1.0 - 5.0 | Additive | Trifluoroacetic acid. Activates substrate.[1] |
| DMSO/H2O | N/A | Solvent | 2:1 to 4:1 ratio. Biphasic systems stabilize salts. |
Step-by-Step Procedure
-
Preparation: In a 1-dram vial equipped with a magnetic stir bar, dissolve the Substrate (0.1 mmol) in DMSO (0.3 mL) and Water (0.1 mL).
-
Activation: Add TFA (20 µL, approx. 2.5 equiv).[2] Stir for 2 minutes to ensure protonation of the substrate.
-
Note: If the substrate precipitates upon acid addition, add more DMSO until clear.
-
-
Reagent Addition (Pulse 1): Add This compound (1.5 equiv) as a solid.
-
Initiation: Add TBHP (70% aq., 2.5 equiv) dropwise.
-
Critical: A slight exotherm and gas evolution (
) may be observed.
-
-
Reaction: Stir vigorously at 50°C for 2 hours.
-
Monitoring: Check LCMS. If starting material remains (>30%), proceed to Pulse 2.
-
-
Reagent Addition (Pulse 2): Add the second portion of This compound (1.5 equiv) and TBHP (2.5 equiv). Continue heating for 2–12 hours.
-
Workup:
-
Dilute with saturated aq.
(neutralize TFA). -
Extract with EtOAc or DCM (3x).
-
Wash combined organics with brine (to remove DMSO).
-
Dry over
, filter, and concentrate.
-
-
Purification: Isolate via reverse-phase HPLC (acidic mobile phase usually preferred for pyridines) or flash chromatography.
Optimization & Troubleshooting
Not all substrates react equally.[3] The "Innate" nature means the substrate's electronics dictate the outcome.
Optimization Workflow
Caption: Figure 2. Decision tree for optimizing sulfinate functionalization.
Common Issues
-
Issue: No Reaction.
-
Cause: Substrate is too electron-rich or not protonated.
-
Fix: Increase TFA concentration. Ensure the substrate has an available electron-deficient site (e.g., ortho/para to a nitrogen).
-
-
Issue: Regioisomers.
-
Cause: Multiple accessible C-H bonds with similar electronics.
-
Fix: Regioisomers are common in Minisci chemistry.[4] They must be separated chromatographically.
-
-
Issue: Sulfinate Stability.
-
Cause: Sodium sulfinates can degrade if stored improperly.
-
Fix: Ensure reagent is a free-flowing powder. If clumpy/sticky, recrystallize or purchase fresh.
-
References
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Functionalization of Heterocycles via C–H Activation using Sulfinate Salts. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]
-
Fujiwara, Y., et al. (2012). Practical and Innate C-H Functionalization of Heterocycles. Nature, 492, 95–99. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. [Link]
-
Baran Lab (Scripps Research). Diversinates™ User Guide. [Link]
Sources
Strategic Synthesis of β-Pyridyl Alkyl Sulfones via Visible-Light-Mediated Sulfonative Pyridylation
An Application Guide for Drug Discovery Professionals
Abstract
The β-pyridyl alkyl sulfone moiety represents a compelling structural motif in medicinal chemistry, combining the pharmacophoric properties of the pyridine ring with the versatile sulfone group.[1][2][3] This application note provides a comprehensive guide to a modern and highly efficient method for the synthesis of these valuable compounds: a visible-light-mediated, three-component reaction involving N-amidopyridinium salts, sodium pyridine-3-sulfinate, and various alkenes. We delve into the underlying radical-based mechanism, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to empower researchers in drug development to leverage this powerful transformation.
Introduction: The Value Proposition of the Pyridyl Sulfone Scaffold
The pyridine ring is a cornerstone of modern pharmaceuticals, present in numerous FDA-approved drugs where it often serves as a hydrogen bond acceptor or a bioisosteric replacement for a phenyl ring, enhancing solubility and metabolic stability.[2] Similarly, the sulfone group is a key functional motif that imparts hydrophilicity, metabolic resistance, and strong hydrogen bond accepting capabilities, making it a privileged group in drug design.[3][4] The combination of these two moieties in a β-pyridyl alkyl sulfone framework offers a unique chemical space for scaffold hopping and lead optimization. Traditional synthetic routes to such structures can be multi-step and arduous. However, recent advances in photoredox catalysis have unlocked a direct and atom-economical pathway, providing facile access to a diverse library of β-pyridyl alkyl sulfones under remarkably mild conditions.[5]
This guide focuses on a catalyst-free radical pathway that leverages an Electron Donor-Acceptor (EDA) complex, showcasing a paradigm shift in the construction of complex molecular architectures.[5]
The Core Synthesis Strategy: A Three-Component Sulfonative Pyridylation
The described method achieves the direct incorporation of both a pyridyl and a sulfonyl group across an alkene double bond. This transformation is notable for its operational simplicity, broad substrate scope, and mild reaction conditions, proceeding at room temperature under visible light irradiation.[5]
The overall transformation is as follows:
Mechanistic Rationale: Harnessing an EDA Complex
The reaction avoids the need for an external photoredox catalyst by proceeding through the formation of a photoactive Electron Donor-Acceptor (EDA) complex between the N-amidopyridinium salt (acceptor) and the this compound (donor).[5] The causality of the key steps is outlined below:
-
EDA Complex Formation: The electron-rich sulfinate and the electron-poor pyridinium salt form a complex that can be excited by low-energy visible light (e.g., blue LEDs).
-
Single Electron Transfer (SET): Upon photoexcitation, a single electron is transferred from the sulfinate to the pyridinium salt.
-
Radical Generation: This SET event triggers the fragmentation of the sulfinate anion into a sulfonyl radical (SO₂-Py) and the reduction of the pyridinium salt.
-
Radical Addition: The highly reactive sulfonyl radical undergoes a regioselective addition to the alkene, generating a carbon-centered radical intermediate.[6]
-
Radical-Radical Coupling: The carbon-centered radical is then trapped by the pyridyl radical species generated in step 2 to form the final product.
This radical-mediated pathway accounts for the reaction's high functional group tolerance and avoids the harsh conditions often associated with ionic pathways.
Sources
- 1. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus | PPTX [slideshare.net]
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- 5. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Electrochemical Meta-C-H Sulfonylation of Pyridines
Abstract: The pyridine scaffold is a cornerstone in modern pharmaceuticals and agrochemicals, yet the direct, regioselective functionalization of its C-H bonds remains a formidable challenge for synthetic chemists.[1][2] This is primarily due to the electron-deficient nature of the ring, which deactivates it towards classical electrophilic substitution.[2] Concurrently, sulfonyl-containing molecules are of high interest in drug development for their ability to improve pharmacokinetic properties.[3][4] Traditional methods for introducing sulfonyl groups onto a pyridine ring often require harsh conditions or pre-functionalized starting materials. This guide details a state-of-the-art electrochemical protocol for the direct meta-C-H sulfonylation of pyridines using nucleophilic sodium sulfinates. The methodology leverages a novel redox-neutral dearomatization-rearomatization strategy, offering exceptional regiocontrol, broad functional group compatibility, and applicability to late-stage functionalization.[5][6]
Scientific Principles & Mechanistic Overview
The intrinsic electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions, making direct functionalization at the C3 (meta) position particularly difficult. This electrochemical method circumvents this challenge not by altering the inherent reactivity of pyridine itself, but by transforming it into a more reactive intermediate. The entire process can be understood as a three-stage sequence: dearomatization, electrochemical C-H sulfonylation, and rearomatization.[5][7]
The Dearomatization-Rearomatization Strategy:
-
Initial Dearomatization: The pyridine substrate first undergoes a dearomative cycloaddition reaction to form a stable oxazino-pyridine intermediate. This initial step is crucial as it breaks the aromaticity, activating the specific C-H bond that will be targeted for sulfonylation.[7]
-
Electrochemical Sulfonylation: The core electrochemical step involves the anodic oxidation of a sodium sulfinate (e.g., Sodium pyridine-3-sulfinate). This single-electron transfer (SET) generates a highly reactive sulfonyl radical.[7] This radical then adds to the electron-rich double bond of the oxazino-pyridine intermediate.
-
Oxidative Rearomatization: The resulting radical intermediate is further oxidized at the anode to a cationic species. Subsequent deprotonation and an acid-promoted hydrolysis of the oxazino ring facilitate the final rearomatization, yielding the desired meta-sulfonylated pyridine product with high regioselectivity.[5][7]
This strategy is powerful because it uses the predictable reactivity of a non-aromatic intermediate to achieve a functionalization pattern that is disfavored on the parent aromatic heterocycle.
Sources
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- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Pyridine-3-Sulfinate in the Synthesis of Medicinally Relevant Compounds
Introduction: The Ascendant Role of Sodium Pyridine-3-Sulfinate in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, contributing to their unique pharmacological profiles and clinical efficacy.[1] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of pyridines is a cornerstone of modern drug discovery. This compound has emerged as a particularly valuable and multifaceted building block for the introduction of the pyridyl-3-sulfonyl group and related functionalities into complex molecules. Its stability, ease of handling, and diverse reactivity make it a superior alternative to many traditional reagents.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in the synthesis of medicinally relevant compounds. We will delve into its versatile reactivity, provide detailed, field-proven protocols for its use, and explore its potential in the synthesis of important therapeutic agents.
The Versatile Reactivity of this compound
This compound is a salt of pyridine-3-sulfinic acid. The sulfinate group is a versatile functional handle that can participate in a variety of chemical transformations, acting as a nucleophile or a radical precursor under different reaction conditions. This dual reactivity allows for the formation of C-S, N-S, and S-S bonds, providing access to a wide range of organosulfur compounds, many of which are of significant medicinal interest.
The primary modes of reactivity for this compound in synthetic medicinal chemistry can be categorized as follows:
-
Nucleophilic Sulfonylation: The sulfinate anion can act as a nucleophile, attacking electrophilic centers to form sulfones. This is particularly relevant in palladium-catalyzed cross-coupling reactions.
-
Radical Sulfonylation: Under oxidative conditions, this compound can generate a pyridine-3-sulfonyl radical, which can then participate in various radical addition and coupling reactions.
-
Conversion to Pyridine-3-sulfonyl Chloride: this compound can be a precursor for the synthesis of the more reactive pyridine-3-sulfonyl chloride, a key reagent for the synthesis of sulfonamides and sulfonate esters.[3][4][5][6]
The following diagram illustrates the key reactive pathways of this compound:
Caption: Key reaction pathways of this compound.
Application in Palladium-Catalyzed Desulfinylative Cross-Coupling: A Superior Approach to Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in the pharmaceutical industry. However, the use of pyridine-2-boronates is often problematic due to their instability and low reaction efficiency.[1][2] Willis and coworkers have demonstrated that pyridine sulfinates, including this compound, are excellent nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl and heteroaryl halides.[1][2][7][8][9] This methodology offers a more robust and efficient alternative for the synthesis of biaryl compounds containing a pyridine moiety.
The general transformation is depicted below:
Caption: Palladium-catalyzed desulfinylative cross-coupling.
Protocol: Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide
This protocol is adapted from the work of Markovic et al. and provides a general procedure for the synthesis of 3-arylpyridines.[1]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Potassium carbonate (K2CO3), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (2.0 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 150 °C. The reaction time can vary from 3 to 18 hours, and should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-arylpyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to side reactions, such as the hydrolysis of the phosphine ligand.
-
Ligand (PCy3): Electron-rich and bulky phosphine ligands like tricyclohexylphosphine are effective in promoting the oxidative addition and reductive elimination steps in the catalytic cycle for this type of cross-coupling.
-
Base (K2CO3): The base is crucial for the reaction, playing a role in the catalytic cycle and neutralizing any acidic byproducts.[9]
-
High Temperature: The high temperature is necessary to overcome the activation energy for the catalytic cycle, particularly the reductive elimination step.
Data Presentation: Representative Yields for the Cross-Coupling of this compound
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | 3-(p-tolyl)pyridine | 85 |
| 1-Bromo-4-methoxybenzene | 3-(4-methoxyphenyl)pyridine | 92 |
| 1-Bromo-4-fluorobenzene | 3-(4-fluorophenyl)pyridine | 78 |
| 2-Bromopyridine | 2,3'-bipyridine | 65 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Potential Applications in the Synthesis of Key Therapeutic Agents
While detailed protocols for the use of this compound in the synthesis of all major drugs are not always publicly available, its utility can be inferred for the synthesis of molecules containing the pyridine-3-sulfonyl or related moieties.
Hepatitis B Virus (HBV) Inhibitors: The Case of GLS4
GLS4 is a novel inhibitor of hepatitis B virus (HBV) core particle assembly.[8] While the exact commercial synthesis route is proprietary, the structure of related anti-HBV compounds often contains sulfonamide or sulfone linkages to a pyridine ring.[10][11][12][13] The pyridine-3-sulfonyl moiety can be a key pharmacophore, and this compound provides a direct route to this functionality.
The hypothetical retrosynthesis of a key intermediate for a GLS4 analogue is shown below:
Caption: Workflow for the synthesis of a bi-heterocyclic core.
Conclusion
This compound is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its stability, ease of use, and diverse reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable building block for the synthesis of medicinally relevant compounds. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this reagent in their drug discovery and development endeavors. As the demand for novel therapeutics containing the pyridine scaffold continues to grow, the importance of this compound is set to increase even further.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents.
- CN117624037A - Preparation method of pyridine-3-sulfonyl chloride - Google Patents.
-
Synthesis of pyridine-3-sulfonic acid - PrepChem.com. Available at: [Link]
-
Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. Available at: [Link]
-
The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. Available at: [Link]
-
The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed. Available at: [Link]
-
Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators - PMC. Available at: [Link]
-
A Novel Series ofT[3][4][5]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC - PubMed Central. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]
-
An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst - NIH. Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. Available at: [Link]
-
Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. CN117624037A - Preparation method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Regioselectivity in C-H Sulfonylation of Pyridine
Welcome to the technical support center dedicated to the intricate challenge of managing regioselectivity in the C-H sulfonylation of pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyridine functionalization. The pyridine motif is a cornerstone in pharmaceuticals, and mastering its regioselective modification is paramount for efficient drug discovery and development.[1][2][3]
This resource moves beyond simple protocols to provide a deeper understanding of the underlying principles governing regioselectivity. We will explore common experimental hurdles and offer evidence-based troubleshooting strategies to empower you to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the direct C-H sulfonylation of pyridine so challenging?
A1: The inherent electronic properties of the pyridine ring present a formidable challenge to regioselective C-H functionalization. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution.[4] Conversely, nucleophilic attack is generally favored at the C2 and C4 positions due to the stabilization of anionic intermediates by the nitrogen atom.[5] Furthermore, the nitrogen's lone pair can coordinate with catalysts, potentially inhibiting their activity or altering the reaction pathway. This confluence of factors often leads to mixtures of C2, C3, and C4-sulfonylated isomers, diminishing the yield of the desired product.[1]
Q2: What are the primary strategies to control the position of sulfonylation on a pyridine ring?
A2: Several key strategies have been developed to steer the regioselectivity of pyridine C-H sulfonylation:
-
Pyridine Ring Activation: Activating the pyridine ring, for instance with triflic anhydride (Tf₂O), forms a pyridinium salt. This enhances the ring's reactivity towards nucleophilic attack by sulfinates, often leading to a mixture of C2 and C4 isomers, with the latter frequently being the major product.[1]
-
Strategic Choice of Base and Solvent: In base-mediated sulfonylation, the choice of the base and solvent can dramatically influence the C4/C2 selectivity. For example, switching from DABCO to N-methylpiperidine and from CH₂Cl₂ to CHCl₃ has been shown to significantly favor C4-sulfonylation.[1][6]
-
Directing Groups: Although not always ideal due to the need for additional synthetic steps, directing groups can be employed to guide the sulfonylation to a specific position.[7][8][9]
-
Use of Pyridine N-oxides: Converting the pyridine to its N-oxide alters the electronic distribution in the ring, making the C2 and C4 positions more susceptible to functionalization.[2][5][10][11]
-
Electrochemical and Photochemical Methods: Emerging electrochemical and photochemical approaches offer novel pathways to achieve otherwise difficult transformations, such as meta (C3/C5)-selective sulfonylation, by employing dearomatization-rearomatization strategies or through the formation of electron donor-acceptor complexes.[4][12][13][14]
Q3: What is the general mechanism for the popular base-mediated C4-selective C-H sulfonylation?
A3: A plausible mechanism for this transformation begins with the activation of the pyridine nitrogen by an agent like triflic anhydride (Tf₂O) to form an N-acylpyridinium salt.[6][15] This activation renders the pyridine ring susceptible to nucleophilic attack. A base, such as DABCO or N-methylpiperidine, then mediates the addition of a sulfinate salt. The reaction proceeds through the formation of a dihydropyridine intermediate, which subsequently undergoes elimination and rearomatization to yield the sulfonylated pyridine.[1] The choice of base is crucial in influencing the regioselectivity of the sulfinate addition.[6]
Troubleshooting Guides
Problem 1: Poor C4-Regioselectivity in Base-Mediated Sulfonylation (High C2-Isomer Formation)
Poor C4-selectivity is a common issue in the sulfonylation of unsubstituted or simply substituted pyridines, often resulting in difficult-to-separate mixtures of C2 and C4 isomers.[1]
Potential Causes:
-
Suboptimal Base: The choice of base plays a critical role in directing the regioselectivity. Bases like DABCO are known to yield significant amounts of the C2-isomer.[1][6]
-
Inappropriate Solvent: The solvent can influence the reaction's regiochemical outcome. Dichloromethane (CH₂Cl₂) may not provide the best selectivity in all cases.[1]
Troubleshooting Protocol:
-
Base Optimization:
-
Action: Replace DABCO with N-methylpiperidine.
-
Rationale: N-methylpiperidine has been demonstrated to significantly enhance C4-selectivity. In one study, switching from DABCO to N-methylpiperidine improved the C4/C2 ratio from 70:30 to 83:17.[1][6] Other structurally similar amine bases like N-methylpyrrolidine may not offer the same level of selectivity.[1][6]
-
-
Solvent Screening:
-
Action: Substitute dichloromethane (CH₂Cl₂) with chloroform (CHCl₃).
-
Rationale: Chloroform has been shown to slightly improve C4-selectivity compared to dichloromethane.[1][6] The combination of N-methylpiperidine as the base and chloroform as the solvent can lead to highly regioselective C4-sulfonylation.[1]
-
Data-Driven Optimization of C4-Selectivity:
| Entry | Base | Solvent | C4:C2 Ratio | Yield (%) |
| 1 | DABCO | CH₂Cl₂ | 70:30 | - |
| 2 | DABCO | CHCl₃ | Slight Improvement | - |
| 3 | N-methylpiperidine | CH₂Cl₂ | 83:17 | 73 |
| 4 | N-methylpiperidine | CHCl₃ | Highly Regioselective | - |
Data synthesized from literature reports.[1][6]
Problem 2: Low or No Yield of the Desired meta-Substituted Product in Electrochemical Sulfonylation
Achieving meta-selective C-H functionalization of pyridines is notoriously difficult due to the ring's electronic properties.[4][8][12][13] Electrochemical methods offer a promising solution, but failure to form the desired product can be frustrating.
Potential Causes:
-
Decomposition of Intermediates: The dearomatized oxazino-pyridine intermediates crucial for this transformation can be unstable under electrolytic conditions and may decompose before reacting with the sulfinate.[4]
-
Incorrect Solvent System: The choice of solvent is critical for the stability of intermediates and the overall reaction efficiency.[4]
-
Suboptimal Reaction Conditions: Factors such as current, temperature, and reaction time must be carefully controlled.
Troubleshooting Protocol:
-
Confirm Intermediate Stability:
-
Action: Run a control experiment without the sulfinate salt.
-
Rationale: If the starting oxazino-pyridine is fully decomposed, it confirms that the electrolytic conditions are too harsh for the intermediate, highlighting the necessity of the sulfinate for a productive reaction.[4]
-
-
Optimize the Solvent System:
-
Action: Employ a mixed solvent system, specifically a 3:1 volume ratio of methanol (MeOH) and cyclopentyl methyl ether (CPME).
-
Rationale: This solvent mixture has been shown to be highly effective for this transformation.[4]
-
-
Verify and Optimize Electrochemical Parameters:
-
Action: Ensure the reaction is conducted in an undivided cell with a graphite felt anode and a platinum plate cathode, using a constant current.
-
Rationale: These specific electrode materials and setup have been proven successful for the meta-sulfonylation of pyridines.[4][12] Adhere to the optimized conditions reported in the literature, such as a constant current of 5 mA for a 0.15 mmol scale reaction.[4][12]
-
Step-by-Step Experimental Protocol for Electrochemical meta-Sulfonylation:
-
Setup: In an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode, combine the oxazino-pyridine intermediate (0.15 mmol), the desired sodium sulfinate (0.45 mmol), and ⁿBu₄NBF₄ (0.15 mmol).
-
Solvent Addition: Add a 3:1 mixture of MeOH/CPME (4 mL).
-
Electrolysis: Stir the mixture at room temperature (25 °C) under a nitrogen atmosphere while applying a constant current of 5 mA for approximately 1.5 hours.
-
Hydrolysis: Upon completion, perform hydrolysis with 6 M HCl in MeCN at 60 °C for 24 hours to rearomatize the ring and yield the meta-sulfonylated pyridine.[4][12]
Problem 3: Unsuccessful Sulfonylation of 4-Alkylpyridines at the Picolyl Position
The direct sulfonylation of the C-H bonds on the alkyl side-chain of 4-alkylpyridines (picolyl position) offers a valuable synthetic route but can be challenging, especially with unactivated alkyl groups.[16][17]
Potential Causes:
-
Insufficient Pyridine Nucleophilicity: Strong electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, hindering the initial N-sulfonylation step, which is crucial for activating the picolyl C-H bonds.[17]
-
Steric Hindrance: Bulky substituents near the pyridine nitrogen (e.g., at the C2 position) can sterically impede the initial N-sulfonylation.[17]
-
Inadequate Reaction Conditions: The choice of base and the use of a catalyst can be critical for success.
Troubleshooting Protocol:
-
Assess Substrate Reactivity:
-
Action: Evaluate the electronic nature of your 4-alkylpyridine substrate.
-
Rationale: Substrates with strong electron-withdrawing groups (e.g., nitro, cyano) may be unreactive under standard conditions.[17] This method is more suitable for pyridines with electron-donating or neutral substituents.
-
-
Optimize Reaction Conditions:
-
Action: Ensure the use of triethylamine (Et₃N) as the base and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Rationale: The reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine intermediate.[16][17] Et₃N facilitates the deprotonation of the picolyl position after N-sulfonylation, and catalytic DMAP has been shown to significantly accelerate the reaction.[16][17]
-
Visualizing the Troubleshooting Workflow
Caption: Simplified mechanism for base-mediated C4-selective C-H sulfonylation of pyridine.
References
-
Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]
-
Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
-
Priyadarshan, A., et al. (2021). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. Asian Journal of Organic Chemistry, 10(9), 2197-2217. [Link]
-
Maity, S., et al. (2021). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 10(2), 143-156. [Link]
-
Zeng, Z., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 15(1), 3589. [Link]
-
Smith, C. R., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3433-3444. [Link]
-
Deng, Y., et al. (2020). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 59(39), 16843-16845. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(34), e202200915. [Link]
-
Larraufie, M.-H., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 5(8), 4484-4497. [Link]
-
Sarpong Group, UC Berkeley. (2014). Pyridine C-H Functionalization. Organic Pedagogical Electronic Network. [Link]
-
Bugaenko, D. I., & Karchava, A. V. (2021). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. Asian Journal of Organic Chemistry, 10(9), 2197-2217. [Link]
-
Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(26), 5343-5363. [Link]
-
Smith, C. R., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3433-3444. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C−H-Sulfonylation of Pyridine. ResearchGate. [Link]
-
Zeng, Z., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 15(1), 3589. [Link]
-
Xiang, J., & Zeng, Z. (2016). Fast regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine. Organic & Biomolecular Chemistry, 14(23), 5317-5321. [Link]
-
Zeng, Z., et al. (2024). Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Chemical Communications, 59(82), 12291-12294. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]
-
Thery, R., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4976. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]
-
Wang, Y., et al. (2025). Palladium-Catalyzed Site-Selective C-H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones. The Journal of Organic Chemistry, 90(9), 3279-3289. [Link]
-
McNally, A., et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Abstracts of Papers of the American Chemical Society, 263. [Link]
-
Procter, D. J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(33), 13027-13033. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Impact of Moisture on Sodium Pyridine-3-Sulfinate
Welcome to the technical support center for Sodium pyridine-3-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability and reactivity of this versatile reagent, with a specific focus on the impact of atmospheric and solvent moisture. While sulfinate salts are broadly considered more robust and easier to handle than their sulfonyl chloride precursors, their performance can be critically affected by hygroscopicity and subsequent moisture-induced degradation.[1] This document provides in-depth, experience-driven answers to common issues, enabling you to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions - Stability, Storage, and Handling
This section addresses the most common questions regarding the physical stability and proper handling of this compound. Understanding these principles is the first line of defense against moisture-related experimental failures.
Q1: The literature describes sulfinate salts as "bench-stable" and "moisture-insensitive," yet my batch appears hygroscopic. Can you clarify this contradiction?
A: This is an excellent and critical question. The term "moisture-insensitive" is relative and generally used in comparison to highly reactive sulfur compounds like sulfonyl chlorides, which can hydrolyze violently with water.[1][2] While this compound does not react aggressively with trace moisture, many sulfinate salts are indeed hygroscopic, meaning they can adsorb water from the atmosphere.[1][3]
This adsorbed water does not typically cause immediate, vigorous decomposition but initiates slower degradation pathways and alters the reagent's physical state. The primary consequence is the formation of a solvated layer around the salt particles, which can mediate chemical changes and lead to the issues discussed below.[4] Therefore, while it is considered "bench-stable" for short-term handling in a typical lab environment, meticulous control of moisture is imperative for long-term storage and in sensitive, high-yield applications.
Q2: My container of this compound has formed hard clumps. What causes this, and is the reagent still viable?
A: The phenomenon you are observing is known as caking. It is a direct physical consequence of moisture absorption.[5] The process occurs in cycles:
-
Adsorption: The hygroscopic salt adsorbs moisture from the air, forming a saturated solution on the surface of the solid particles.
-
Cementing: Subsequent changes in temperature or humidity cause some of this water to evaporate, leading to recrystallization of the dissolved salt in the interstitial spaces between particles. This creates solid bridges, "cementing" the powder into clumps.[5]
A caked reagent is a definitive sign of moisture exposure. It should not be used without verification. While the bulk of the material may still be the desired sulfinate, the effective concentration is altered due to the presence of water and potential degradation products. Its reactivity will likely be diminished. We strongly recommend performing a purity analysis (see Protocol 1) before using a caked batch.
Q3: What are the likely chemical degradation products of this compound when exposed to moisture over time?
A: In the presence of water, and potentially atmospheric oxygen, this compound can undergo disproportionation or oxidation. The most probable degradation product is the more stable sodium pyridine-3-sulfonate. This occurs as the sulfur(IV) center of the sulfinate is oxidized to the sulfur(VI) state of the sulfonate. The precursor, pyridine-3-sulfonyl chloride, readily hydrolyzes to pyridine-3-sulfonic acid, establishing this sulfonic acid as a plausible and related impurity.[2]
This conversion is detrimental because the sulfonate salt is generally unreactive as a nucleophile or radical precursor under conditions where the sulfinate is active, rendering a portion of your reagent inert and complicating reaction stoichiometry.
Caption: Proposed degradation pathways for this compound upon exposure to moisture and air.
Section 2: Frequently Asked Questions - Impact on Chemical Reactivity
Moisture doesn't just affect the physical stability of the reagent; it has profound and direct consequences on its chemical behavior in reactions.
Q4: My cross-coupling reaction using this compound is giving inconsistent and low yields. Could moisture be the culprit?
A: Absolutely. Moisture is a common and often underestimated cause of yield depression in reactions involving sulfinates. There are several causal mechanisms:
-
Reduced Reagent Concentration: As discussed, moisture absorption leads to caking and degradation, meaning the mass of reagent you weigh out does not correspond to the actual amount of active sulfinate.
-
Catalyst Deactivation: Many cross-coupling reactions employ moisture-sensitive catalysts and ligands. Water can hydrolyze palladium or copper catalysts, reducing their turnover and efficiency.
-
Competitive Nucleophilicity: In reactions where the sulfinate is intended to act as a nucleophile, water can compete for the electrophilic site, leading to undesired hydrolysis byproducts.[6]
-
Altered Solubility: The presence of water changes the polarity of the reaction medium, which can negatively affect the solubility of your reagents or catalyst, thereby slowing down the reaction rate.
Q5: I am using the sulfinate in a radical reaction. How can moisture interfere with this process?
A: Even in radical pathways, moisture can be problematic. The initiation step to form the sulfonyl radical often involves an oxidant or a photocatalyst.[7] Water can interfere with these initiators. For example, it can coordinate with a metal-based oxidant, altering its redox potential, or quench the excited state of a photocatalyst. Furthermore, any degradation of the starting sulfinate to the sulfonate form removes the radical precursor from your reaction mixture, directly lowering the potential yield.
Section 3: Troubleshooting Guides and Experimental Protocols
This section provides actionable workflows and step-by-step protocols to diagnose and solve problems related to moisture in your experiments.
Troubleshooting Workflow: Diagnosing Failed Reactions
When a reaction involving this compound fails or underperforms, use the following decision-making workflow to determine if moisture is the root cause.
Caption: A step-by-step workflow for troubleshooting reactions involving this compound.
Experimental Protocols
Protocol 1: Purity Assessment of Suspect this compound via ¹H NMR
This protocol provides a quick method to check for the presence of pyridine-3-sulfonic acid, a likely degradation product.
-
Sample Preparation: Accurately weigh ~10-15 mg of your suspect this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Reference Sample (Optional but Recommended): If available, prepare a separate NMR sample of a new, trusted batch of the reagent for direct comparison.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the suspect sample to a reference spectrum or literature data. Look for the characteristic aromatic signals of the pyridine ring. The key is to look for new, small peaks in the aromatic region that do not correspond to your starting material or residual solvent. The chemical shifts of the pyridine protons in the sulfonic acid/sulfonate will be slightly different from those in the sulfinate due to the change in the electronic environment of the sulfur group. An increase in complexity or the appearance of new multiplets is a strong indicator of degradation.
Protocol 2: Rigorous Drying of this compound
If your reagent is deemed pure but potentially wet, or if you want to take maximum precautions, use this drying procedure.
-
Weighing: Place the required amount of the sulfinate salt in a round-bottom flask.
-
High Vacuum Drying: Attach the flask to a high vacuum line (Schlenk line) and dry under vacuum (<1 mmHg) for 4-6 hours. Gentle heating with a water bath (40-50 °C) can accelerate the process, but ensure the temperature is well below any decomposition point.
-
Backfilling: After drying, backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Storage & Use: The dried reagent should be stored in a desiccator or a glovebox and weighed out quickly to minimize re-exposure to the atmosphere.
Protocol 3: Control Experiment to Confirm Moisture Sensitivity
This is the definitive method to prove whether trace moisture is impacting your specific reaction.
-
Reaction A (Dry Conditions): Set up your reaction using reagents and solvents that have been rigorously dried. Use the material from Protocol 2. Run the reaction under an inert atmosphere.
-
Reaction B (Moisture Spike): Set up an identical reaction in parallel. Use the same reagents from the same batches. However, just before adding the catalyst or initiating the reaction, add a controlled amount of deionized water (e.g., 1 equivalent relative to the sulfinate).
-
Monitoring and Analysis: Monitor both reactions by TLC or LC-MS. Upon completion, compare the yields and purity of the product from both reactions. If Reaction A proceeds smoothly while Reaction B shows significantly lower yield or more side products, you have confirmed that your system is highly sensitive to moisture.
Data Summary Table
| Parameter | Recommendation / Observation | Rationale & Causality |
| Ideal Storage | Store at room temperature or refrigerated (0-8 °C)[8] in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic absorption and potential oxidation.[9] |
| Visual Signs of Degradation | Caking, clumping, discoloration (from off-white to yellow/brown). | These are physical manifestations of moisture absorption and subsequent chemical changes.[5] |
| Impact of Moisture on Stability | Slow oxidation/disproportionation to the corresponding sulfonate. | Water acts as a medium for these chemical transformations, converting the active reagent into an inert byproduct. |
| Impact of Moisture on Reactivity | Decreased reaction yields, increased side products, potential for complete reaction failure. | Caused by reduced effective concentration of the reagent, catalyst deactivation, and competitive side reactions with water. |
References
- Jubilant Ingrevia Limited. (2024, March 29).
- Eureka | Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.
- Baral, P., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
- Chem-Impex.
-
Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research. [Link]
- Google Patents.
- ChemRxiv.
- AChemBlock.
- Tokyo Chemical Industry Co., Ltd.
- Google Patents. Production of pyridine-3-sulfonic acid.
- Sun, P., et al. (2017).
- Wang, G., et al. (2019). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways.
- Reinste. (n.d.). Humidity's Effect on Salt: A Deep Dive into Particle Behavior.
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Sodium Pyridine-2-sulfinate | 24367-66-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. updates.reinste.com [updates.reinste.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 95% | CAS: 123151-15-5 | AChemBlock [achemblock.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Validation & Comparative
Sodium Pyridine-3-Sulfinate vs. Pyridine-3-Sulfonyl Chloride: A Comparative Synthesis Guide
Executive Summary
In the synthesis of sulfonamide-based pharmacophores, the choice of sulfonylating reagent is often the determining factor between a scalable process and a purification nightmare. This guide compares the traditional electrophile, Pyridine-3-sulfonyl chloride (Py-3-SO₂Cl) , with its stable precursor, Sodium pyridine-3-sulfinate (Py-3-SO₂Na) .
The Verdict: While the sulfonyl chloride offers direct reactivity, its inherent instability and sensitivity to hydrolysis make it a "high-risk" reagent for library synthesis and scale-up. The sodium sulfinate salt has emerged as the superior alternative, offering indefinite shelf stability and the versatility to access both sulfonamides (via oxidative chlorination) and C-H functionalization products (via radical pathways).
Part 1: The Stability Paradox
To understand why the shift toward sulfinates is occurring, one must analyze the failure modes of the chloride.
The Chloride Instability
Pyridine-3-sulfonyl chloride is notoriously unstable. Unlike benzenesulfonyl chloride, the incorporation of the basic pyridine nitrogen creates an autocatalytic decomposition loop.
-
Hydrolysis: Upon contact with atmospheric moisture, the S-Cl bond hydrolyzes, releasing HCl.[1][2]
-
Self-Quenching: In its free-base form, the pyridine nitrogen of one molecule can act as a nucleophile, attacking the sulfonyl sulfur of another, leading to the formation of insoluble oligomeric tars (sulfones/sulfonamides).
-
Thermal Runaway: Purification by distillation is hazardous; the compound frequently decomposes violently above 100°C.
The Sulfinate Solution
This compound is a bench-stable, crystalline solid. By capping the sulfur in a lower oxidation state (S^IV) as a salt, the electrophilicity is masked.[1] It requires an external oxidant or radical initiator to "unlock" its reactivity, effectively separating storage stability from reaction potency.[1]
Mechanistic Visualization
The following diagram contrasts the degradation of the chloride with the controlled activation of the sulfinate.
Figure 1: Comparative stability and activation pathways. The chloride (red) is prone to spontaneous degradation, while the sulfinate (green) requires specific activation.[1]
Part 2: Mechanistic Divergence & Utility[1]
The utility of this compound extends beyond acting as a mere surrogate for the chloride. It opens two distinct reaction manifolds.[1][3][4]
Pathway A: Oxidative Chlorination (Nucleophilic Attack)
This is the direct replacement for using the unstable chloride.
-
Mechanism: The sulfinate anion is oxidized in situ by N-Chlorosuccinimide (NCS) or Sodium Dichloroisocyanurate (NaDCC) to generate the sulfonyl chloride.
-
Advantage: The unstable chloride is generated only in the presence of the amine nucleophile, consuming it immediately and preventing decomposition.
Pathway B: Radical Functionalization (Minisci/Cross-Coupling)
This is a capability the chloride lacks.
-
Mechanism: Under oxidative conditions (often with Ag(I) or persulfates) or photoredox catalysis, the sulfinate releases SO₂ to generate a pyridyl radical.[1]
-
Application: Direct C-H functionalization of heterocycles (Minisci reaction) or desulfinative cross-coupling (e.g., forming biaryls).[1]
Part 3: Experimental Protocols
Protocol A: The "Smart Way" – Sulfonamide Synthesis via Sulfinate
Recommended for: Library synthesis, scale-up, and when commercial chloride quality is poor.[1]
Reagents:
-
This compound (1.0 equiv)
-
Amine substrate (1.0 - 1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Base: Pyridine or Et₃N (2.0 equiv)[1]
-
Solvent: DCM or Acetonitrile
Step-by-Step Methodology:
-
Activation: Suspend this compound (1.0 equiv) and NCS (1.1 equiv) in DCM (0.2 M) at 0°C.
-
Formation: Stir for 15–30 minutes. The suspension will change character (precipitation of succinimide) as the sulfonyl chloride forms in situ.
-
Coupling: Add the amine and base (Et₃N) dropwise to the mixture at 0°C.
-
Completion: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with water. The succinimide byproduct is water-soluble. Extract organic layer, dry over Na₂SO₄, and concentrate.[1][6]
Protocol B: Radical C-H Functionalization (Minisci-Type)
Recommended for: Late-stage functionalization of drug leads (e.g., adding a pyridine ring).
Reagents:
-
Heterocycle Substrate (1.0 equiv)
-
This compound (2.0 - 3.0 equiv)
-
Oxidant: K₂S₂O₈ (2.0 equiv)[1]
-
Catalyst: AgNO₃ (0.1 - 0.2 equiv)
-
Solvent: DCM/Water biphasic system (1:1)[1]
Step-by-Step Methodology:
-
Setup: Dissolve the heterocycle substrate in DCM.
-
Aqueous Phase: Dissolve this compound, K₂S₂O₈, and AgNO₃ in water.
-
Reaction: Add the aqueous solution to the DCM solution. Stir vigorously at 40°C or room temperature.
-
Note: Vigorous stirring is critical for biphasic radical transfer.[1]
-
-
Mechanism: The sulfinate oxidizes to a radical, extrudes SO₂, and the resulting pyridyl radical attacks the electron-deficient heterocycle.
Part 4: Performance Comparison Data
The following data summarizes typical performance metrics observed in medicinal chemistry campaigns.
| Feature | Pyridine-3-Sulfonyl Chloride | This compound |
| Physical State | Oily liquid or low-melt solid | White crystalline solid |
| Shelf Life (25°C) | < 1 month (degrades to black tar) | > 2 years (indefinite if dry) |
| Handling | Requires lachrymator precautions; moisture sensitive | Standard solid handling; non-lachrymatory |
| Sulfonamide Yield | 40–65% (variable due to purity) | 85–95% (consistent) |
| Atom Economy | Moderate (loss of HCl) | High (oxidant byproduct is succinimide) |
| Reaction Scope | Nucleophilic substitution only | Nucleophilic substitution + Radical coupling |
Decision Matrix
-
Use the Sulfinate when: You need reproducible yields, are storing reagents for long periods, or require radical cross-coupling.[1]
-
Use the Chloride when: You have a freshly distilled batch and are running a reaction immediately under strictly anhydrous conditions (rarely recommended today).
Part 5: Visualizing the Workflow
The following diagram illustrates the "One-Pot" versatility of the sulfinate, highlighting how a single precursor feeds into two major medicinal chemistry workflows.
Figure 2: Divergent synthesis pathways from a single stable sulfinate precursor.
References
-
Baran, P. S., et al. (2012).[1] "Innately Radical Heterocyclic Chemistry: A Practical Guide." Chemical Science. (Describes the "Diversinate" radical chemistry utility).
-
Smith, J. M., et al. (2018).[1][7] "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery."[7] Journal of Medicinal Chemistry. (Review of sulfinate stability and utility). [1][7]
-
Jubilant Ingrevia. (2024).[1][8][9][10] "Pyridine-3-sulfonyl chloride Safety Data Sheet." (Details the hazards and instability of the chloride).
-
Bonne, D., et al. (2021).[1] "Synthesis and applications of sodium sulfinates." RSC Advances. (Comprehensive review of sulfinate reactivity including sulfonamide formation).
-
Zhang, Y., et al. (2017).[1][11] "Sustainable synthesis of sulfonamides via oxidative chlorination." Green Chemistry. (Protocol for in situ generation of sulfonyl chlorides from salts).
Sources
- 1. JP2009057384A - Pyridine-3-sulfonyl chloride compound - Google Patents [patents.google.com]
- 2. Pyridine-3-Sulfonyl Chloride Supplier & Manufacturer in China | CAS 636-73-7 | High Purity Pyridine Sulfonyl Chloride for Sale [pipzine-chem.com]
- 3. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 11. researchgate.net [researchgate.net]
Technical Comparison Guide: Sodium Pyridine-3-Sulfinate vs. Pyridine Boronic Acids
Executive Summary
For decades, pyridine boronic acids have been the standard nucleophiles for introducing pyridine motifs via Suzuki-Miyaura coupling. However, their utility is severely compromised by inherent instability—specifically rapid protodeboronation—and limited reactivity in radical pathways.
Sodium pyridine-3-sulfinate (and the broader class of "Baran Diversinates") has emerged as a superior alternative. It offers a dual-mode reactivity profile:
-
High-Fidelity Cross-Coupling: It serves as a stable, desulfinative nucleophile in Pd-catalyzed reactions, bypassing the hydrolysis issues of boronic acids.
-
Radical C-H Functionalization: It acts as a facile radical precursor for the innate functionalization of heterocycles (Minisci-type reactions), a pathway largely inaccessible to standard boronic acid protocols without complex photocatalysis.
This guide details the mechanistic advantages, comparative performance, and validated protocols for deploying this compound in drug discovery workflows.
The Stability & Mechanistic Advantage[1]
The "Boronic Acid Problem": Protodeboronation
Pyridine boronic acids are notoriously unstable, particularly in the aqueous, basic conditions required for Suzuki coupling. The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond (protodeboronation), often faster than the desired transmetalation step.
-
Mechanism: The formation of a zwitterionic intermediate accelerates the cleavage of the C-B bond, replacing the boron moiety with a proton.
-
Consequence: High catalyst loading is required, yields are inconsistent, and excess reagent (often >2.0 equiv) is necessary to compensate for decomposition.
The Sulfinate Solution
This compound is a bench-stable, crystalline solid. It is immune to protodeboronation because the C-S bond is significantly more robust under basic hydrolysis conditions.
-
Activation: The sulfinate moiety remains inert until activated by a specific catalyst (Pd-catalyzed desulfination) or oxidant (radical generation).
-
Handling: It is odorless, moisture-insensitive, and can be stored indefinitely without special precautions, unlike the hygroscopic and labile boronic acids.
Diagram: Stability & Activation Pathways
Figure 1: Comparative stability and activation pathways. Note the decomposition pathway for boronic acids versus the dual productive pathways for sulfinates.
Comparative Analysis: Sulfinate vs. Boronic Acid
The following table summarizes the key technical differences impacting experimental design.
| Feature | This compound | Pyridine-3-Boronic Acid |
| Stability (Solid State) | Excellent. Indefinitely stable at RT. | Poor. Hygroscopic; prone to anhydride formation (boroxines). |
| Stability (Solution) | High. Resistant to hydrolysis in aqueous base. | Low. Rapid protodeboronation (C-B cleavage) in basic media. |
| Primary Reactivity | Dual: Nucleophilic (Pd) & Radical (Oxidative). | Nucleophilic (Suzuki Coupling).[1] |
| Atom Economy | High. SO₂ byproduct is a gas (easy removal). | Moderate. Boric acid byproducts require filtration/extraction. |
| Reaction Scope | Broader. Tolerates radical-sensitive and base-sensitive groups. | Limited by hydrolysis rates and base sensitivity. |
| Purification | Product often precipitates or requires simple filtration. | Often requires chromatography to remove boron byproducts. |
Validated Experimental Protocols
Protocol A: Pd-Catalyzed Desulfinative Cross-Coupling
This protocol replaces the Suzuki reaction for coupling pyridine-3-sulfinate with aryl halides. It is particularly effective for electron-deficient aryl chlorides where boronic acids fail.
Reagents:
-
This compound (1.5 equiv)
-
Aryl Halide (1.0 equiv)[2]
-
Pd(OAc)₂ (5 mol%)[2]
-
PCy₃ (10 mol%) or XPhos (for sterically demanding substrates)
-
K₂CO₃ (2.0 equiv)[2]
-
Solvent: Toluene/Water (biphasic) or 1,4-Dioxane
Step-by-Step Workflow:
-
Setup: In a reaction vial, combine the aryl halide (1.0 mmol), this compound (250 mg, 1.5 mmol), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₂CO₃ (276 mg).
-
Solvent Addition: Add degassed Toluene (4 mL) and Water (1 mL). The biphasic system helps solubilize the inorganic salts while protecting the catalyst.
-
Reaction: Seal the vial and heat to 100–120 °C for 12–16 hours. Note: Higher temperatures are often required for desulfination compared to transmetalation of boron.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The SO₂ byproduct off-gasses, leaving a clean organic layer.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically EtOAc/Hexanes).
Protocol B: Radical C-H Functionalization (Minisci-Type)
This is the "killer app" for sulfinates. It allows the direct attachment of the pyridine ring onto another heterocycle (e.g., quinoline, caffeine) without pre-functionalizing the target.
Reagents:
-
Heterocycle Substrate (1.0 equiv)
-
This compound (2.0–3.0 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)
-
Catalyst: AgNO₃ (10–20 mol%)
-
Solvent: DCM/Water (biphasic) or DMSO/Water
Step-by-Step Workflow:
-
Setup: Dissolve the heterocycle substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Reagent Addition: Add this compound (1.5 mmol) and AgNO₃ (17 mg).
-
Initiation: Add (NH₄)₂S₂O₈ (342 mg) in one portion.
-
Reaction: Stir vigorously at 40–50 °C (or room temperature for reactive substrates). The reaction typically completes in 1–4 hours.
-
Observation: Evolution of gas (SO₂) indicates radical generation.
-
Workup: Basify with sat. NaHCO₃, extract with DCM. The crude mixture is often clean enough for direct analysis or requires minimal filtration.
Diagram: Radical Mechanism (Minisci)
Figure 2: The radical generation pathway. The sulfinate acts as a "masked" radical, releasing SO₂ to generate the reactive pyridyl species.
Strategic Recommendations
-
When to switch: If you observe <20% yield with a pyridine boronic acid, or if the boronic acid is commercially expensive/unavailable, immediately switch to the sulfinate.
-
Storage: Keep this compound in a standard ambient cabinet. No refrigeration or inert atmosphere is required for storage.
-
Troubleshooting: For Protocol A (Coupling), if conversion is low, increase temperature to 140 °C. The desulfination step has a higher activation energy than boron transmetalation.
References
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 2017. Link
-
Practical and innate C–H functionalization of heterocycles (Baran Diversinates). Nature, 2012. Link
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of Organic Chemistry, 2022.[3] Link
-
Comparison of reactivity of different boron reagents. ResearchGate, 2021. Link
Sources
The Strategic Advantage of Sodium Pyridine-3-sulfinate in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient synthesis of complex molecules is paramount. The pyridine motif, in particular, is a ubiquitous and invaluable component of numerous pharmaceuticals.[1][2] Consequently, the methodologies for introducing this heterocycle into molecular scaffolds are of critical importance. For years, the Suzuki-Miyaura cross-coupling reaction, utilizing pyridineboronic acids, has been a workhorse in this field.[3][4] However, inherent limitations associated with the stability and reactivity of pyridineboronic acids have prompted the exploration of more robust alternatives.[5] This guide presents a detailed comparative analysis of Sodium pyridine-3-sulfinate, a superior nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, and its traditional counterpart, pyridine-3-boronic acid. Through case studies and experimental data, we will demonstrate the tangible advantages of employing this compound in drug discovery and development workflows.
The Challenge with Pyridineboronic Acids: A Prevalent Hurdle in Pharmaceutical Synthesis
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application with pyridineboronic acids is often fraught with challenges.[6] These reagents are notoriously unstable and can be difficult to prepare and handle, leading to low reaction efficiency and reproducibility. The electron-deficient nature of the pyridine ring can also negatively impact the transmetalation step in the catalytic cycle, further diminishing yields.[6] These limitations are particularly pronounced in the synthesis of complex, medicinally relevant molecules where high yields and process robustness are essential.
This compound: A Stable and Highly Efficient Alternative
This compound has emerged as a highly effective alternative to pyridine-3-boronic acid in palladium-catalyzed cross-coupling reactions.[5] This crystalline solid is bench-stable, easy to handle, and overcomes many of the limitations associated with its boronic acid counterpart. Its enhanced reactivity and stability lead to more efficient and reliable coupling processes, making it an invaluable tool for medicinal chemists.
Comparative Performance: A Head-to-Head Look
| Feature | This compound | Pyridine-3-boronic acid |
| Stability | Bench-stable, crystalline solid | Often unstable, prone to decomposition |
| Handling | Easy to handle and store | Can be difficult to prepare and handle |
| Reactivity | Highly efficient nucleophilic coupling partner | Variable reactivity, often leading to lower yields |
| Reaction Conditions | Mild to moderate | Often require forcing conditions |
| Reproducibility | High | Can be variable |
Table 1. Qualitative Comparison of this compound and Pyridine-3-boronic acid.
Case Study: Synthesis of Varenicline Derivatives
A compelling demonstration of the utility of this compound is its application in the synthesis of derivatives of Varenicline, a medication used for smoking cessation. Willis and coworkers successfully employed a library synthesis approach to generate a range of Varenicline analogues using various pyridine sulfinates, including the 3-substituted isomer.[5]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide
This protocol is adapted from the work of Willis and coworkers and demonstrates a typical procedure for the desulfinylative cross-coupling reaction.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (2.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 150 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 3-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyridine.
Expected Yield: Using 4-bromotoluene as the aryl halide, this reaction can achieve a yield of up to 99%.[5]
Visualizing the Workflow
Figure 1. Experimental workflow for the palladium-catalyzed cross-coupling of this compound.
Mechanistic Insights: Why Sulfinates Outperform Boronic Acids
The enhanced performance of pyridine sulfinates can be attributed to the distinct mechanistic pathway of the desulfinylative cross-coupling reaction. The key steps involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the sulfinate and reductive elimination of the desired product with extrusion of sulfur dioxide.
Figure 2. Simplified catalytic cycle for the desulfinylative cross-coupling reaction.
A detailed mechanistic study revealed that for pyridine sulfinates, the turnover-limiting step is the loss of SO₂ from a chelated Pd(II) sulfinate complex formed after transmetalation. This is in contrast to carbocyclic sulfinates where transmetalation itself is the rate-limiting step. The stability of the pyridine sulfinate and the favorable kinetics of the desulfinylation step contribute to the overall efficiency of the reaction.
Beyond Boronic Acids: Other Alternatives for 3-Pyridylation
While this compound offers a significant improvement over pyridine-3-boronic acid, other methods for introducing a 3-pyridyl group exist, each with its own set of advantages and disadvantages.
-
Organozinc Reagents (Negishi Coupling): Pyridylzinc reagents are highly reactive but are also moisture and air-sensitive, requiring stringent anhydrous and anaerobic conditions.
-
Organotin Reagents (Stille Coupling): While effective, the toxicity of organotin compounds and their byproducts is a major drawback, limiting their use in pharmaceutical synthesis.
-
Grignard Reagents: 3-Pyridylmagnesium halides are potent nucleophiles but can be difficult to prepare and may exhibit poor functional group tolerance.[7]
-
Direct C-H Arylation: This emerging field offers a more atom-economical approach by directly coupling a C-H bond of pyridine with an aryl partner. However, controlling regioselectivity can be challenging, and these methods are still under active development.[8][9][10]
| Reagent/Method | Advantages | Disadvantages |
| This compound | Stable, easy to handle, high yields | Requires a palladium catalyst |
| Pyridine-3-boronic acid | Commercially available | Unstable, variable yields |
| 3-Pyridylzinc reagents | High reactivity | Air and moisture sensitive |
| 3-Pyridyltin reagents | Effective coupling partners | Toxic |
| 3-Pyridyl Grignard reagents | Strong nucleophiles | Difficult to prepare, poor functional group tolerance |
| Direct C-H Arylation | Atom-economical | Regioselectivity can be an issue |
Table 2. Comparison of different methods for 3-pyridylation.
Conclusion: A Clear Choice for Robust Pyridine Synthesis
This compound represents a significant advancement in the synthesis of 3-substituted pyridines, a critical motif in drug discovery. Its superior stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it a more reliable and efficient alternative to the traditionally used pyridine-3-boronic acid. The successful application of this compound in the synthesis of complex molecules like Varenicline derivatives underscores its potential to accelerate drug development programs by providing a robust and versatile tool for medicinal chemists. As the demand for efficient and sustainable synthetic methodologies continues to grow, the adoption of reagents like this compound will be crucial in shaping the future of pharmaceutical synthesis.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture).
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2- and 3-pyridyl boronic acids. Journal of the American Chemical Society, 129(11), 3358–3366.
- Willis, M. C. (2018). Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides. Accounts of Chemical Research, 51(5), 1249-1259.
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Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. Available from: [Link]
- Knapp, D. M., & Gillis, E. P. (2012). The Negishi cross-coupling reaction. Comprehensive Organic Synthesis II, 3, 493-559.
- Negishi, E. I. (2002). Palladium- or nickel-catalyzed cross-coupling. A new selective and efficient method for C-C bond formation. Accounts of Chemical Research, 15(11), 340-348.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed arylation of C–H bonds. Accounts of chemical research, 42(8), 1074–1086.
- Ackermann, L. (2011). C–H bond activation for the synthesis of heterocycles. In Modern Arylation Methods (pp. 359-391). Wiley-VCH Verlag GmbH & Co. KGaA.
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Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. Available from: [Link]
- Saa, C., & Guitian, E. (2006). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews, 35(8), 783-808.
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. Available from: [Link]
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Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8, 4437-4442. Available from: [Link]
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry.
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Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9334-9373. Available from: [Link]
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ResearchGate. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]
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Royal Society of Chemistry. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1845-1869. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Sodium Pyridine-3-sulfinate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium pyridine-3-sulfinate (CAS No. 123151-15-5). The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and data from closely related chemical structures.
Understanding the Compound: Hazard Profile and Reactivity
Hazard Identification:
Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The parent compound, pyridine, is known to be toxic and can affect the central nervous system, liver, and kidneys upon exposure.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming a similar toxicological profile in the absence of specific data.
Stability and Reactivity:
Product information suggests that this compound should be stored under an inert atmosphere, indicating potential sensitivity to air or moisture.[3] Pyridine sulfinates are generally stable compounds but should be stored away from strong oxidizing agents and acids.[4]
Key Safety and Handling Information Summary
| Parameter | Information | Source(s) |
| CAS Number | 123151-15-5 | [3] |
| Physical Form | White to yellow solid | - |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant | - |
| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [3] |
| Incompatible Materials | Strong oxidizers, strong acids | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of skin, eye, and respiratory exposure. The selection of appropriate PPE is based on the known hazards of skin and eye irritation, and the potential for respiratory irritation from airborne dust.
Hand Protection
Rationale: To prevent skin contact, which can cause irritation and potential absorption of the compound.
-
Primary Recommendation: Nitrile gloves are recommended for handling pyridine and its derivatives.[4]
-
Best Practice: Double-gloving is advised, especially when handling larger quantities or during procedures with a higher risk of splashing. This involves wearing a lighter pair of nitrile gloves underneath a heavier, chemical-resistant pair.
-
Important Consideration: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated.
Eye and Face Protection
Rationale: To protect against dust particles and accidental splashes that can cause serious eye irritation.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Body Protection
Rationale: To prevent contamination of personal clothing and skin.
-
A laboratory coat is required at all times.
-
For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.
-
Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection
Rationale: To prevent the inhalation of dust particles which may cause respiratory irritation.
-
Standard Operations: All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Situations: In the event of a large spill or if work outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.
PPE Donning and Doffing Workflow
Caption: Correct sequence for putting on and taking off PPE.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage: Store the container in a cool, dry, and dark location, away from incompatible materials such as strong acids and oxidizers.[4] The storage area should be well-ventilated. As the compound may be air-sensitive, storing it in a desiccator or glove box with an inert atmosphere is recommended.[3]
Handling and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that spill cleanup materials are readily available.
-
Weighing: To prevent the generation of dust, weigh the solid in a tared, sealed container whenever possible. If direct weighing is necessary, do so in the fume hood with the sash at the lowest practical height.
-
Transfer: Use spatulas or other appropriate tools for transferring the solid. Avoid creating dust clouds.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: For small spills, cover with a dry absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the chemical.
-
Clean-up: Carefully sweep the absorbent material and spilled substance into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol followed by water), and dispose of all cleaning materials as hazardous waste.
Spill Response Workflow
Caption: Step-by-step workflow for managing a chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
Waste Collection
-
Solid Waste: All contaminated solids, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
Disposal Procedure
-
Segregation: Do not mix waste containing this compound with other incompatible waste streams.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Incineration: The recommended disposal method for pyridine and its derivatives is high-temperature incineration.[5][6] Never pour chemical waste down the drain.
First Aid and Emergency Procedures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Always have the Safety Data Sheet (or a summary of the known hazards for this compound) available for emergency medical personnel.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2024, March 29).
-
Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from [Link]
- Australian Government Department of Health. (2015, September 1).
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pyridine - IDLH. Retrieved from [Link]
-
New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. Retrieved from [Link]
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
